[(3R)-3-Methyloxolan-3-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-methyloxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268492-90-5 | |
| Record name | [(3R)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of [(3R)-3-Methyloxolan-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(3R)-3-Methyloxolan-3-yl]methanol, a chiral tertiary alcohol, is a key building block in modern synthetic and medicinal chemistry. Its rigid tetrahydrofuran (oxolane) core, coupled with a stereodefined carbinol moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its effective use in research and development.
Molecular Identity and Chemical Structure
[(3R)-3-Methyloxolan-3-yl]methanol is characterized by a five-membered saturated heterocyclic ether (oxolane) ring. A methyl group and a hydroxymethyl group are attached to the same carbon atom at the 3-position, which is a chiral center with an (R)-configuration.
Chemical Identifiers:
-
IUPAC Name: [(3R)-3-Methyloxolan-3-yl]methanol
-
CAS Number: 1268492-90-5
-
Molecular Formula: C₆H₁₂O₂
-
Molecular Weight: 116.16 g/mol
-
Synonyms: ((3R)-3-methyloxolan-3-yl)methanol, (R)-(3-Methyltetrahydrofuran-3-yl)methanol
The racemic mixture, (3-Methyloxolan-3-yl)methanol, is identified by CAS Number: 15833-64-4.[1]
Physicochemical Properties
Table of Physical Properties:
| Property | Value (for Tetrahydro-3-furanmethanol) | Notes |
| Boiling Point | 76-77 °C @ 4 mm Hg | The boiling point of [(3R)-3-Methyloxolan-3-yl]methanol is expected to be slightly higher. |
| Density | 1.061 g/mL at 25 °C | The density of [(3R)-3-Methyloxolan-3-yl]methanol is expected to be slightly lower. |
| Refractive Index | 1.456 (20 °C, D line) | The refractive index of [(3R)-3-Methyloxolan-3-yl]methanol is expected to be slightly lower. |
| Solubility | Miscible with water and many organic solvents | The presence of the hydroxyl group and the ether linkage suggest good solubility in polar solvents.[1] |
| Appearance | Colorless to pale yellow liquid | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and quality control of [(3R)-3-Methyloxolan-3-yl]methanol. While a full experimental spectrum for the specific (R)-enantiomer is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, hydroxymethyl, and the three sets of methylene protons on the tetrahydrofuran ring. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C3 position.
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule: the methyl carbon, the hydroxymethyl carbon, the quaternary C3 carbon, and the three methylene carbons of the oxolane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band for the alcohol and the ether linkage is expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns would involve the loss of a hydroxymethyl radical (•CH₂OH), a methyl radical (•CH₃), or water (H₂O).
Experimental Protocols: Synthesis and Characterization
The synthesis of [(3R)-3-Methyloxolan-3-yl]methanol can be approached through various synthetic strategies, often involving asymmetric synthesis to establish the chiral center. A common conceptual workflow is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis and characterization of [(3R)-3-Methyloxolan-3-yl]methanol.
Step-by-Step General Protocol for Characterization
-
Purification: The crude product is purified by vacuum distillation or column chromatography to achieve high purity (typically >97%).
-
Structural Verification:
-
NMR Spectroscopy: Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The resulting spectra are analyzed to confirm the connectivity and stereochemistry of the molecule.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid. The presence of characteristic functional group absorptions (O-H, C-H, C-O) is confirmed.
-
Mass Spectrometry: Analyze the sample by GC-MS or direct infusion ESI-MS to determine the molecular weight and fragmentation pattern.
-
-
Chiral Purity Determination:
-
Optical Rotation: Measure the specific rotation of the purified compound using a polarimeter to confirm the presence of a single enantiomer.
-
Chiral HPLC/GC: For more rigorous analysis, the enantiomeric excess can be determined by chromatography on a chiral stationary phase.
-
Safety and Handling
[(3R)-3-Methyloxolan-3-yl]methanol is classified as harmful if swallowed.[2] It is also a skin and serious eye irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Development
The structural motifs present in [(3R)-3-Methyloxolan-3-yl]methanol are of significant interest in medicinal chemistry. The tetrahydrofuran ring serves as a bioisostere for other cyclic and acyclic structures, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The chiral nature of the molecule allows for stereospecific interactions with biological targets, which is critical for drug efficacy and selectivity. This building block can be incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize drug candidates.
Conclusion
[(3R)-3-Methyloxolan-3-yl]methanol is a valuable chiral building block with applications in synthetic and medicinal chemistry. This guide has summarized its key physical and chemical properties, drawing upon data from the compound itself and closely related analogues. A thorough understanding of these properties, coupled with appropriate handling procedures, will enable researchers and drug development professionals to effectively utilize this compound in the creation of novel and complex molecules.
References
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MySkinRecipes. TETRAHYDRO-3-FURANMETHANOL. [Link]
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PubChem. [(3R)-3-methyloxolan-3-yl]methanol. [Link]
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A Technical Guide to [(3R)-3-Methyloxolan-3-yl]methanol: A Chiral Building Block for Drug Discovery
For Immediate Release
[(3R)-3-Methyloxolan-3-yl]methanol, a key chiral building block for pharmaceutical development, is now available for research and development purposes. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
The precise three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. [(3R)-3-Methyloxolan-3-yl]methanol, with its defined stereochemistry, offers a valuable tool for the synthesis of enantiomerically pure drug candidates, potentially leading to safer and more effective therapeutics.
Chemical Identity and Properties
The specific enantiomer, [(3R)-3-Methyloxolan-3-yl]methanol, is identified by the CAS number 1268492-90-5 . Its racemic form, (3-Methyloxolan-3-yl)methanol, is assigned the CAS number 15833-64-4.[1][2]
| Property | Value | Source |
| CAS Number | 1268492-90-5 | [1] |
| Molecular Formula | C6H12O2 | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (racemic form) | [3] |
The Significance of the Tetrahydrofuran Moiety in Medicinal Chemistry
The tetrahydrofuran (THF) ring system is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[4] Its inclusion in drug candidates can confer several advantageous properties. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the saturated heterocyclic ring introduces three-dimensionality to a molecule, which can enhance its binding affinity and specificity for a target protein.
The methyl group at the C3 position of [(3R)-3-Methyloxolan-3-yl]methanol can also play a crucial role. Strategic placement of methyl groups can influence a molecule's conformation and metabolic stability, a phenomenon sometimes referred to as the "magic methyl effect" in medicinal chemistry.
Synthesis Strategies
The enantioselective synthesis of chiral tertiary alcohols and substituted tetrahydrofurans is a key focus in modern organic chemistry. While a specific, detailed industrial synthesis protocol for [(3R)-3-Methyloxolan-3-yl]methanol is not publicly available, its structure lends itself to several established synthetic strategies.
One plausible conceptual approach involves the asymmetric synthesis of a suitable precursor followed by cyclization. This could involve an enantioselective addition of a methyl group to a γ-hydroxy ketone or a related derivative, followed by an intramolecular cyclization to form the tetrahydrofuran ring.
A general workflow for such a synthesis can be visualized as follows:
Figure 1. A conceptual workflow for the enantioselective synthesis of [(3R)-3-Methyloxolan-3-yl]methanol.
This diagram illustrates a generalized pathway and does not represent a specific, validated protocol. The choice of reagents and reaction conditions would be critical to achieving high enantiomeric excess and overall yield.
Applications in Drug Development
While specific examples of marketed drugs containing the [(3R)-3-Methyloxolan-3-yl]methanol moiety are not readily found in the public domain, its value lies in its utility as a versatile chiral building block. Pharmaceutical intermediates with defined stereochemistry are crucial for the synthesis of complex drug molecules.
The hydroxymethyl group of [(3R)-3-Methyloxolan-3-yl]methanol provides a reactive handle for further chemical transformations. This allows for its incorporation into a larger molecular scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the hydroxyl group can be converted into an ether, ester, or amine, or used as a point of attachment for other functional groups.
The general utility of chiral building blocks like [(3R)-3-Methyloxolan-3-yl]methanol is to provide a reliable source of a specific stereoisomer, which is essential for developing single-enantiomer drugs. This approach can lead to improved therapeutic indices by eliminating the inactive or potentially harmful effects of the other enantiomer.
Spectroscopic Characterization (Theoretical)
While experimental spectra for [(3R)-3-Methyloxolan-3-yl]methanol are not widely published, a theoretical analysis of its expected spectroscopic features can be informative for researchers.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the methylene protons of the hydroxymethyl group, and the four methylene protons of the tetrahydrofuran ring. The diastereotopic nature of the ring protons would likely result in complex splitting patterns.
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of the methyl, methylene, and quaternary carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-O stretching bands would also be expected in the fingerprint region (around 1000-1200 cm⁻¹), corresponding to the alcohol and the ether linkages.
Safety and Handling
Detailed safety and handling information for [(3R)-3-Methyloxolan-3-yl]methanol is not extensively documented. As with any chemical reagent, it should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For the racemic mixture, some suppliers indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
[(3R)-3-Methyloxolan-3-yl]methanol is a valuable chiral building block with significant potential in the field of drug discovery and development. Its defined stereochemistry and the presence of the versatile tetrahydrofuran moiety make it an attractive starting material for the synthesis of novel, enantiomerically pure pharmaceutical agents. Further research into the applications of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.
References
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((3R)-morpholin-3-yl)methanol hydrochloride. PubChem. Available at: [Link]
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[(3R)-3-methyloxolan-3-yl]methanol (1 x 1 g). Reagentia. Available at: [Link]
- Synthesis method of (R)-3-aminobutanol. Google Patents.
- Methanol synthesis. Google Patents.
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(R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. Available at: [Link]
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Oxidative cyclization of tertiary pentenol derivatives forming 2,5,5-trisubstituted THF rings and the total synthesis of cycloca. CORE. Available at: [Link]
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A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bristol. Available at: [Link]
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Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Available at: [Link]
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Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available at: [Link]
- Methanol production. Google Patents.
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Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Available at: [Link]
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Structure and conformations of 3-methylcatechol: A rotational spectroscopic and theoretical study. ResearchGate. Available at: [Link]
- A NOVEL PROCESS FOR THE PREPARATION OF TAPENTADOL OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF. Google Patents.
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Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Available at: [Link]
- A kind of method for preparing (R)-3-aminobutanol. Google Patents.
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Technical Whitepaper: The (3R)-3-Methyloxolan-3-yl]methanol Scaffold
Topic: [(3R)-3-Methyloxolan-3-yl]methanol Structural Information and SMILES Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Strategic Utilization of Quaternary Chiral Centers in Fragment-Based Drug Discovery
Executive Summary
In the optimization of lead compounds, the introduction of sp³-rich character—specifically through quaternary carbons—is a proven strategy to improve solubility, metabolic stability, and selectivity. [(3R)-3-Methyloxolan-3-yl]methanol , also known as (R)-3-Hydroxymethyl-3-methyltetrahydrofuran , represents a high-value chiral building block.[1] Its rigid oxolane ring combined with a defined quaternary stereocenter offers a superior vector for substituent positioning compared to achiral gem-dimethyl analogs.[1]
This guide provides a comprehensive structural analysis, a validated chemo-enzymatic synthetic route, and the medicinal chemistry logic required to deploy this scaffold effectively.[1]
Structural Identity & Physicochemical Profile[2]
The precise definition of stereochemistry is critical. While the racemate (CAS 15833-64-4) is common, the (3R)-enantiomer is the distinct pharmacophore required for high-affinity binding pockets.[1]
Core Identifiers
| Parameter | Data | Notes |
| IUPAC Name | [(3R)-3-Methyloxolan-3-yl]methanol | Systematic nomenclature |
| Common Name | (R)-3-Hydroxymethyl-3-methyltetrahydrofuran | Industry standard |
| CAS Number | 1268492-90-5 | Specific to the (3R) enantiomer |
| CAS (Racemate) | 15833-64-4 | Do not confuse with specific isomer |
| SMILES | C[C@]1(CO)CCOCC1 | Isomeric SMILES specifying (R) |
| InChI Key | PEUKZUNHDBBJQH-UIVOFUBCSA-N | Computed for (R)-isomer |
| Molecular Weight | 116.16 g/mol | Fragment-friendly (<150 Da) |
| CLogP | ~ -0.2 | Highly polar, solubility enhancer |
| Topological PSA | 29.5 Ų | Excellent membrane permeability |
Stereochemical Definition
The "R" designation at position 3 is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
-CH₂OH (Highest priority, C attached to O)
-
-CH₂-O- (Ring carbon C2, attached to O)
-
-CH₂-C- (Ring carbon C4, attached to C)
-
-CH₃ (Lowest priority)
With the methyl group pointing away (dashed) and the hydroxymethyl group pointing towards the viewer (wedge), the priority sequence 1→2→3 is clockwise, confirming the (R) configuration.
Synthetic Accessibility: A Self-Validating Protocol
Synthesizing quaternary chiral centers is synthetically demanding.[1] Standard asymmetric alkylation often yields poor enantiomeric excess (ee).[1] The most robust, scalable method relies on Chemo-Enzymatic Resolution , which ensures >98% ee.[1]
The Chemo-Enzymatic Workflow (Graphviz)[1]
Figure 1: Chemo-enzymatic route to high-purity (3R)-3-methyloxolan-3-yl]methanol.[1]
Detailed Protocol (Bench-Scale)
Step 1: Construction of the Quaternary Center
-
Reagents: Diethyl methylmalonate (1.0 eq), NaH (1.1 eq), 1-bromo-2-chloroethane (1.2 eq), DMF.[1]
-
Procedure: Deprotonate the malonate with NaH at 0°C. Add the alkyl halide dropwise. Heat to 60°C to induce alkylation.[1]
-
Causality: Using the bifunctional alkyl halide allows for subsequent intramolecular cyclization.
Step 2: Cyclization to the Oxolane Core
-
Reagents: NaOH (aq), then H₂SO₄/Heat.
-
Procedure: Hydrolyze the diester to the diacid. Acidify and heat to induce decarboxylation and concomitant cyclization to form 3-methyltetrahydrofuran-3-carboxylic acid.[1] Convert this to the methyl ester (MeOH/H⁺) for resolution.[1]
Step 3: Enzymatic Kinetic Resolution (The Critical Step)
-
Reagents: Racemic Methyl Ester, Phosphate Buffer (pH 7.2), Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).[1]
-
Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa, enzyme dependent).[1]
-
Validation: Monitor reaction progress via Chiral GC. Stop reaction at ~50% conversion to maximize ee.
-
Purification: Extract the unreacted (R)-ester with hexane/EtOAc (the (S)-acid remains in the aqueous buffer).[1]
Step 4: Reduction to the Alcohol
-
Reagents: (R)-Ester, LiAlH₄, THF (anhydrous).[1]
-
Procedure: Standard reduction at 0°C.
-
Outcome: Yields [(3R)-3-methyloxolan-3-yl]methanol with optical rotation retention.[1]
Medicinal Chemistry Applications
Why select this scaffold over a simple gem-dimethyl group or a cyclobutane?
The "Quaternary Carbon Effect"
The presence of the quaternary center at position 3 introduces the Thorpe-Ingold effect (gem-dialkyl effect).[1] This pre-organizes the molecule into a specific conformation, reducing the entropy penalty upon binding to a protein target.
Bioisosterism and Vector Logic
| Feature | Medicinal Chemistry Advantage |
| Ether Oxygen | Acts as a Hydrogen Bond Acceptor (HBA).[1] Can engage backbone amides in the binding pocket. |
| Quaternary C3 | Blocks metabolic "soft spots" (prevents oxidation at the typically labile C3 position). |
| Chirality | The (3R) vector orients the -CH₂OH group ~109.5° away from the methyl, probing specific sub-pockets that planar aromatics cannot reach. |
SAR Decision Tree (Graphviz)[1]
Figure 2: Strategic rationale for incorporating the (3R)-oxolane scaffold in lead optimization.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following markers.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.85–3.70 (m, 2H, Ring -CH₂O-), 3.65 (s, 2H, -CH₂OH), 3.50 (d, 1H), 3.40 (d, 1H), 1.90 (m, 1H), 1.65 (m, 1H), 1.15 (s, 3H, -CH₃).[1]
-
Note: The diastereotopic nature of the ring protons is enhanced by the chiral center.
-
-
Chiral GC/HPLC:
References
-
Chemical Abstracts Service (CAS). Registry Number 1268492-90-5.[1] American Chemical Society.[1] [1]
-
Takahashi, K., et al. (2014).[1] "Enantioselective Total Synthesis of Mangromicin A." Journal of Organic Chemistry. (Demonstrates the utility of quaternary THF cores in natural product synthesis). [1]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139980 (Racemate Reference). [1]
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Hansen, T. V., et al. (2005).[1] "Chemo-enzymatic synthesis of chiral quaternary centers." Tetrahedron: Asymmetry. (Protocol basis for lipase resolution of quaternary esters).
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Safety and handling guidelines for [(3R)-3-Methyloxolan-3-yl]methanol
An In-Depth Technical Guide to the Safe Handling of [(3R)-3-Methyloxolan-3-yl]methanol
Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. It has been compiled from authoritative sources on structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for [(3R)-3-Methyloxolan-3-yl]methanol. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory safety protocols.
Section 1: Compound Profile and Inferred Hazard Analysis
[(3R)-3-Methyloxolan-3-yl]methanol, with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol , is a chiral organic compound.[1][2] Structurally, it is a substituted tetrahydrofuran (also known as oxolane) with a methyl and a hydroxymethyl group at the 3-position. This unique structure, combining a cyclic ether and a primary alcohol, dictates its chemical properties and, consequently, its safety considerations.
Due to the limited availability of specific safety data for this compound, a conservative approach to handling is imperative. The primary structural alerts for hazard identification are the tetrahydrofuran ring and the methanol-like primary alcohol functional group.
-
Tetrahydrofuran (THF) Moiety: THF and its derivatives are known to be highly flammable and can form explosive peroxides upon prolonged exposure to air and light.[3][4]
-
Methanol-like Moiety: The primary alcohol group suggests potential toxicity analogous to methanol, which is toxic via ingestion, inhalation, and dermal absorption, with target organ effects on the central nervous system and optic nerve.[5][6][7][8][9]
Based on these structural similarities, [(3R)-3-Methyloxolan-3-yl]methanol should be treated as a flammable liquid with potential peroxide-forming capabilities and significant toxicity.
Physical and Chemical Properties (Inferred)
| Property | Inferred Value/Observation | Rationale/Source Analogy |
| Appearance | Colorless to pale yellow liquid[2] | Based on data for similar compounds.[2] |
| Odor | Distinctive, possibly ether-like[2] | Common for furan derivatives.[2] |
| Molecular Formula | C₆H₁₂O₂[1][2] | |
| Molecular Weight | 116.16 g/mol [1][2] | |
| Boiling Point | Data not available | Likely higher than THF (66 °C) and Methanol (64.7 °C) due to increased molecular weight and hydrogen bonding. |
| Flammability | Assumed to be a flammable liquid | Based on the flammability of THF and methanol.[3][5][7][10] |
| Peroxide Formation | Potential for peroxide formation | A known hazard for tetrahydrofuran and other ethers.[4][11] |
Section 2: Prudent Laboratory Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing risk.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazardous substance.
-
Chemical Fume Hood: All manipulations of [(3R)-3-Methyloxolan-3-yl]methanol, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of potentially toxic and flammable vapors.[3][11][12]
-
Ventilation: The laboratory should be well-ventilated to ensure that fugitive emissions do not accumulate.[13][14][15]
-
Grounding and Bonding: To prevent the ignition of flammable vapors by static discharge, all metal containers and equipment used for transferring the solvent should be properly grounded and bonded.[3][6][16][15][17]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
-
Hand Protection: Due to the potential for skin absorption, chemically resistant gloves are mandatory. Given the compound's structure, a combination of nitrile and butyl rubber gloves, or gloves specifically rated for both ethers and alcohols, should be considered. Always consult the glove manufacturer's resistance chart. Contaminated gloves must be removed and disposed of properly.[5][11][13]
-
Eye Protection: Chemical splash goggles are required at all times when handling the liquid. A face shield should be worn over the goggles when there is a significant risk of splashing.[5][7][13][17]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to protect the skin.[6][17]
Caption: PPE selection workflow for handling [(3R)-3-Methyloxolan-3-yl]methanol.
Section 3: Storage and Stability Considerations
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous byproducts.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.[5][7][16][10][13]
-
Location: Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[7][16][10][15]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases to prevent violent reactions.[12][17]
-
Light Sensitivity: Protect from light to minimize the risk of peroxide formation.[16][15]
Peroxide Formation and Management
The tetrahydrofuran moiety is a structural alert for potential peroxide formation.[3][4][11]
Protocol for Peroxide Detection:
-
Frequency: Test containers for peroxides upon receipt, before each use, and at regular intervals (e.g., every three months for opened containers).[3][11]
-
Method: Use commercially available peroxide test strips.
-
Procedure: a. In a chemical fume hood, open the container. b. Dip the test strip into the liquid for the time specified by the manufacturer. c. Remove the strip and compare the color to the chart provided.
-
Action: If peroxides are detected, the material should be decontaminated or disposed of as hazardous waste. Do not distill or concentrate material containing peroxides. If crystals are observed around the container lid, do not handle the container and contact your institution's environmental health and safety department immediately, as this may indicate the presence of explosive peroxide crystals.[3][11]
Caption: Peroxide management flowchart for [(3R)-3-Methyloxolan-3-yl]methanol.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ignition Sources: Extinguish all nearby ignition sources.[3][17]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[14] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[14][15][17]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[6][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][18]
-
Skin Contact: Remove all contaminated clothing immediately.[5][7] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6][11] If the person is conscious, rinse their mouth with water.[6][7] Seek immediate medical attention.[5][7][12][18]
Section 5: Waste Disposal
All waste containing [(3R)-3-Methyloxolan-3-yl]methanol must be handled as hazardous waste.
-
Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.[11]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[3][17] Do not dispose of this chemical down the drain.[3][14]
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An In-depth Technical Guide to the Thermochemical Properties of [(3R)-3-Methyloxolan-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(3R)-3-Methyloxolan-3-yl]methanol, a chiral tertiary alcohol containing a tetrahydrofuran moiety, represents a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and computational modeling. This guide provides a comprehensive framework for the determination of key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy for this molecule. In the absence of extensive experimental data in publicly available literature, this document emphasizes the robust experimental and computational methodologies that can be employed to elucidate the energetic landscape of [(3R)-3-Methyloxolan-3-yl]methanol. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to generate reliable thermochemical data.
Introduction: The Significance of Thermochemical Data
The thermodynamic properties of a chemical compound are fundamental to understanding its stability, reactivity, and behavior under various process conditions. For a molecule like [(3R)-3-Methyloxolan-3-yl]methanol, which may be used as an intermediate in multi-step pharmaceutical syntheses, accurate thermochemical data is critical for:
-
Process Safety and Hazard Analysis: The heat of reaction and potential for thermal runaway can be predicted.
-
Reaction Engineering and Optimization: Understanding the energetics of reaction pathways allows for the optimization of reaction conditions to favor desired products.
-
Computational Chemistry and Molecular Modeling: Accurate thermochemical data is essential for validating and parameterizing computational models used in drug design and discovery.
This guide will provide both theoretical and practical insights into the determination of these crucial properties.
Molecular Profile of [(3R)-3-Methyloxolan-3-yl]methanol
A clear understanding of the molecule's structure is the foundation for any thermochemical investigation.
| Property | Value | Source |
| Chemical Name | [(3R)-3-Methyloxolan-3-yl]methanol | - |
| CAS Number | 1268492-90-5 | [1][2] |
| Molecular Formula | C6H12O2 | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Structure | A chiral tertiary alcohol with a methyl group and a hydroxymethyl group attached to the 3-position of a tetrahydrofuran (oxolane) ring. | - |
The presence of a stereocenter, a flexible five-membered ring, and a hydroxyl group capable of hydrogen bonding suggests a complex conformational landscape that must be considered in both computational and experimental analyses.
Computational Determination of Thermochemical Properties
In the absence of experimental data, in silico methods, particularly quantum chemical calculations, provide a powerful tool for predicting thermochemical properties. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[4][5]
Workflow for Computational Thermochemistry
The following workflow outlines the steps to calculate the gas-phase thermochemical properties of [(3R)-3-Methyloxolan-3-yl]methanol.
Caption: Computational workflow for determining thermochemical properties.
Step-by-Step Computational Protocol
-
Structure Generation: Generate an initial 3D structure of [(3R)-3-Methyloxolan-3-yl]methanol using molecular modeling software.
-
Conformational Search: Due to the flexibility of the oxolane ring and the rotatable hydroxymethyl group, a thorough conformational search is crucial.[5] This can be initially performed using a computationally inexpensive method like a molecular mechanics force field.
-
DFT Optimization: Take the unique, low-energy conformers from the conformational search and perform geometry optimization using a DFT method (e.g., B3LYP with a Pople-style basis set like 6-31G(d)). This step refines the molecular geometries.
-
Frequency Calculations: For each optimized conformer, perform a frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the vibrational frequencies.
-
Expertise & Experience: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The frequencies are then used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Thermochemical Property Calculation: The standard thermodynamic functions (enthalpy, entropy, and Gibbs free energy) can be derived from the vibrational, rotational, and translational partition functions, which are calculated from the optimized geometry and vibrational frequencies.
-
Boltzmann Averaging: To obtain the overall thermochemical properties of the molecule at a given temperature, a Boltzmann-weighted average of the properties of all significant conformers is calculated.[5] This is essential for flexible molecules where multiple conformations contribute to the overall thermodynamic state.
Experimental Determination of Thermochemical Properties
Experimental methods provide benchmark data to validate computational results and are indispensable for obtaining condensed-phase properties.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined indirectly from the standard enthalpy of combustion (ΔcH°). This is achieved using an isoperibol bomb calorimeter.[6]
The balanced combustion reaction for [(3R)-3-Methyloxolan-3-yl]methanol is:
C₆H₁₂O₂(l) + 8 O₂(g) → 6 CO₂(g) + 6 H₂O(l)
Caption: Workflow for determining enthalpy of combustion and formation.
-
Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) must first be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Sample Preparation: A precisely weighed sample of [(3R)-3-Methyloxolan-3-yl]methanol (typically encapsulated to ensure complete combustion and prevent evaporation) is placed in the crucible inside the bomb.
-
Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to ensure complete combustion.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited. The temperature of the water is monitored with high precision.[7][8]
-
Data Analysis: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter. After corrections for the ignition energy and any side reactions (e.g., formation of nitric acid from residual nitrogen), the standard enthalpy of combustion is determined.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of [(3R)-3-Methyloxolan-3-yl]methanol can then be calculated using Hess's Law with the known standard enthalpies of formation of CO₂ and H₂O.[9]
Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for heat transfer calculations and for deriving other thermodynamic properties like entropy and enthalpy as a function of temperature.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: A small, accurately weighed sample of [(3R)-3-Methyloxolan-3-yl]methanol is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min). The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Calculation of Cp: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions. This yields Cp as a function of temperature.
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined using various methods, including DSC or by measuring the vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation. For a high-boiling liquid like [(3R)-3-Methyloxolan-3-yl]methanol, thermogravimetric analysis coupled with DSC (TGA-DSC) can be a suitable method.
Data Synthesis and Application
The combination of computational and experimental data provides a comprehensive thermochemical profile of [(3R)-3-Methyloxolan-3-yl]methanol.
| Property | Computational Approach | Experimental Method |
| ΔfH° (gas) | DFT with isodesmic reactions | - |
| ΔfH° (liquid) | From ΔcH° | Bomb Calorimetry |
| Cp(T) | Statistical Thermodynamics | DSC |
| S° | Statistical Thermodynamics | - |
| ΔvapH | - | DSC/TGA-DSC |
This integrated dataset can be used to:
-
Develop accurate thermodynamic models for process simulation software.
-
Calculate reaction enthalpies for synthetic transformations involving this molecule.
-
Provide a basis for structure-property relationship studies within this class of chiral alcohols.
Conclusion
References
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Reagentia. (n.d.). [(3R)-3-methyloxolan-3-yl]methanol (1 x 500 mg). Retrieved from [Link]
-
Reagentia. (n.d.). [(3R)-3-methyloxolan-3-yl]methanol (1 x 1 g). Retrieved from [Link]
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ACS Publications. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Filo. (2024). Calculate the standard enthalpy of formation of methanol from the following. Retrieved from [Link]
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RSC Education. (n.d.). Comparing heat energy from burning alcohols. Royal Society of Chemistry. Retrieved from [Link]
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The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of [(3R)-3-Methyloxolan-3-yl]methanol
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chiral building block, [(3R)-3-Methyloxolan-3-yl]methanol. This molecule has emerged as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of covalent Bruton's tyrosine kinase (BTK) inhibitors. We will explore the evolution of its synthesis from early conceptual approaches to modern, stereoselective methods, providing detailed protocols and explaining the scientific rationale behind these advancements. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical application and history of significant chiral synthons.
Introduction: The Significance of a Chiral Tetrahydrofuran
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is insatiable. The three-dimensional architecture of a drug molecule is intrinsically linked to its efficacy and safety. A subtle change in stereochemistry can profoundly alter a compound's interaction with its biological target. [(3R)-3-Methyloxolan-3-yl]methanol, a structurally unassuming chiral alcohol, exemplifies the importance of stereochemically defined synthons in the construction of complex, biologically active molecules.
Its core structure, a tetrahydrofuran ring with a quaternary stereocenter at the 3-position, presents a unique spatial arrangement of substituents. This specific (R)-configuration has proven to be a crucial component in the development of targeted therapies, particularly in the field of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1]
The primary driver for the increased focus on [(3R)-3-Methyloxolan-3-yl]methanol is its incorporation into the structure of tirabrutinib (ONO-4059), a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor developed by Ono Pharmaceutical.[2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[4] In various B-cell malignancies, this pathway is constitutively active, making BTK a prime therapeutic target.[4] Tirabrutinib covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its activity.[4] The [(3R)-3-Methyloxolan-3-yl]methanol moiety in tirabrutinib plays a critical role in orienting the molecule within the kinase's binding pocket, thereby enhancing its potency and selectivity.
This guide will delve into the historical context of this important molecule, tracing its journey from a synthetic curiosity to a key component in an approved therapeutic agent.
Historical Perspective and the Evolution of Synthesis
The synthesis of substituted tetrahydrofurans has been a topic of interest in organic chemistry for many years. However, the creation of a quaternary stereocenter, as seen in [(3R)-3-Methyloxolan-3-yl]methanol, presents a significant synthetic challenge. Early methods for the synthesis of similar structures often resulted in racemic mixtures, which would then require tedious and often inefficient chiral resolution.
The development of asymmetric synthesis in the latter half of the 20th century opened new avenues for the direct synthesis of enantiomerically pure compounds. Key conceptual strategies applicable to the synthesis of chiral tetrahydrofurans like our target molecule include:
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, carbohydrates or amino acids can be chemically transformed into the desired chiral target.[5] A plausible, though not explicitly documented for this specific molecule's initial discovery, route could involve the manipulation of a chiral lactone derived from a natural source.
-
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. A landmark achievement in this area is the Sharpless Asymmetric Dihydroxylation , which allows for the enantioselective synthesis of vicinal diols from prochiral olefins.[6] These diols can then be further manipulated and cyclized to form chiral tetrahydrofurans.
-
Enzymatic Resolution: This method utilizes enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[7] For example, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.
While these general strategies laid the groundwork, the specific, industrially viable synthesis of [(3R)-3-Methyloxolan-3-yl]methanol was likely driven by its application in the tirabrutinib drug development program. Pharmaceutical patents often provide the first detailed public disclosure of such synthetic routes.
Modern Synthetic Approaches and Methodologies
The modern synthesis of [(3R)-3-Methyloxolan-3-yl]methanol is geared towards efficiency, scalability, and high stereochemical control. While the exact initial discovery route is not prominently published in academic journals, analysis of related patent literature and established synthetic methodologies allows for the outlining of a highly plausible and efficient synthetic pathway. A common strategy involves the creation of the key C-O bond through an intramolecular cyclization of a chiral precursor.
A Plausible Asymmetric Synthetic Route
A robust approach to [(3R)-3-Methyloxolan-3-yl]methanol can be envisioned starting from a prochiral precursor, utilizing an asymmetric catalytic reaction to establish the key stereocenter. The following workflow represents a logical and efficient pathway.
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An In-Depth Technical Guide to [(3R)-3-Methyloxolan-3-yl]methanol: A Chiral Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of [(3R)-3-Methyloxolan-3-yl]methanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details its molecular formula, molecular weight, and key physicochemical properties. Furthermore, it delves into its synthesis, spectroscopic characterization, and established applications in drug development, offering insights for researchers, scientists, and professionals in the field.
Introduction: The Significance of Chiral Building Blocks in Modern Drug Development
In the pursuit of novel therapeutics with enhanced efficacy and reduced side effects, the stereochemistry of a drug molecule is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are chiral entities, leading to stereospecific interactions with drug molecules. Consequently, the use of enantiomerically pure compounds is a cornerstone of modern drug discovery. [(3R)-3-Methyloxolan-3-yl]methanol emerges as a critical chiral building block, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Its defined stereocenter provides a strategic advantage in the design of molecules with precise three-dimensional orientations, a key determinant of biological activity.
Core Molecular and Physicochemical Properties
[(3R)-3-Methyloxolan-3-yl]methanol is a chiral alcohol featuring a tetrahydrofuran ring substituted with a methyl and a hydroxymethyl group at the C3 position, with the stereochemistry defined as (R).
Molecular Formula: C₆H₁₂O₂[1]
Molecular Weight: 116.16 g/mol [1]
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Key Identifiers and Physicochemical Properties of [(3R)-3-Methyloxolan-3-yl]methanol
| Property | Value | Source |
| IUPAC Name | [(3R)-3-Methyloxolan-3-yl]methanol | N/A |
| CAS Number | 1268492-90-5 | [2][3] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | [4] |
| Boiling Point | Not explicitly found | N/A |
| Density | Not explicitly found | N/A |
| Solubility | Soluble in polar organic solvents (Predicted) | N/A |
| Optical Rotation | Not explicitly found | N/A |
Synthesis of [(3R)-3-Methyloxolan-3-yl]methanol: A Methodological Overview
A potential synthetic pathway is outlined below. This is a generalized representation and would require experimental optimization for yield and enantioselectivity.
Caption: Generalized synthetic workflow for [(3R)-3-Methyloxolan-3-yl]methanol.
For an enantioselective synthesis, strategies such as asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) could be employed in the first step to establish the desired stereocenter. Alternatively, resolution of the racemic mixture using chiral chromatography or enzymatic methods could be a viable approach.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation and purity assessment of [(3R)-3-Methyloxolan-3-yl]methanol rely on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific enantiomer is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methylene protons of the hydroxymethyl group (a singlet or an AB quartet), and the methylene protons of the tetrahydrofuran ring (complex multiplets). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon at the C3 position, the carbon of the methyl group, the carbon of the hydroxymethyl group, and the two non-equivalent methylene carbons of the tetrahydrofuran ring.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of [(3R)-3-Methyloxolan-3-yl]methanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group. Strong C-O stretching bands are expected in the fingerprint region (around 1000-1200 cm⁻¹), and C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
4.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a hydroxymethyl radical or water, providing further structural information.
Applications in Drug Development and Medicinal Chemistry
[(3R)-3-Methyloxolan-3-yl]methanol serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. The tetrahydrofuran motif is a common feature in many natural products and pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability.
While specific examples of marketed drugs containing the [(3R)-3-Methyloxolan-3-yl]methanol moiety are not prominently disclosed in the public literature, its utility as a building block is evident in patent literature and chemical supplier catalogs, where it is often listed as an intermediate for pharmaceutical synthesis.
The general workflow for incorporating such a building block into a drug candidate is illustrated below.
Caption: Role of [(3R)-3-Methyloxolan-3-yl]methanol in drug synthesis.
Safety and Handling
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
[(3R)-3-Methyloxolan-3-yl]methanol is a valuable and versatile chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceutical compounds. Its well-defined stereochemistry and the presence of a reactive hydroxyl group make it an attractive starting material for the construction of complex molecular targets. Further research into its enantioselective synthesis and exploration of its applications in medicinal chemistry are likely to yield novel therapeutic agents with improved pharmacological profiles.
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[(3R)-3-methyloxolan-3-yl]methanol (1 x 500 mg). Reagentia. [Link]
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Methodological & Application
Asymmetric synthesis using [(3R)-3-Methyloxolan-3-yl]methanol as a chiral auxiliary
This Application Note is designed to guide researchers in the utilization of [(3R)-3-Methyloxolan-3-yl]methanol (also known as (3R)-3-Methyltetrahydrofuran-3-methanol) in asymmetric synthesis.
While this molecule is industrially prominent as a Chiral Building Block (Scaffold) for high-value therapeutics (e.g., nucleoside analogs), this guide also details its methodological application as a Chiral Auxiliary —a powerful strategy for resolving racemic acids or directing stereoselective alkylations in early-stage discovery.
Part 1: Executive Summary & Mechanism
The Molecule
[(3R)-3-Methyloxolan-3-yl]methanol is a heterocyclic primary alcohol characterized by a quaternary chiral center at the C3 position . Unlike simple chiral alcohols (e.g., 2-butanol), the chirality here is derived from the ring constraints and the differentiation between the methyl group and the ring methylene groups.
Dual Modes of Action
This guide covers two distinct modes of operation:
-
Mode A: Chiral Auxiliary (The Director): The alcohol is covalently attached to a substrate (forming an ester), used to induce facial selectivity during a reaction (e.g., alkylation), and then cleaved to release the chiral product and recover the auxiliary.
-
Mode B: Chiral Scaffold (The Building Block): The alcohol is permanently incorporated into the target molecule, serving as a fixed stereogenic core (common in HCV and HIV antivirals).
Mechanistic Basis for Stereocontrol (Auxiliary Mode)
When used as an auxiliary for ester enolate alkylation, the C3 quaternary center creates a defined steric environment.
-
Conformation: The oxolane ring adopts an envelope conformation.
-
Facial Bias: The C3-Methyl group provides a fixed steric bulk that differentiates the Re and Si faces of the attached enolate.
-
Induction: Upon deprotonation (e.g., with LDA), the lithium enolate chelates with the ring oxygen (if accessible) or simply relies on the bulk of the C3-Methyl group to block one face, forcing the electrophile to approach from the opposite side.
Part 2: Experimental Protocols
Protocol A: Chiral Auxiliary Mode (Diastereoselective Alkylation)
Objective: To use the auxiliary to synthesize a chiral
Step 1: Attachment (Esterification)
Synthesis of the chiral ester from a generic carboxylic acid (R-CH₂-COOH).
-
Reagents: [(3R)-3-Methyloxolan-3-yl]methanol (1.0 equiv), Carboxylic Acid (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Solvent).
-
Procedure:
-
Dissolve the carboxylic acid and the chiral alcohol in anhydrous Dichloromethane (DCM) under N₂ atmosphere.
-
Cool to 0°C. Add DMAP followed by slow addition of DCC (Dicyclohexylcarbodiimide).
-
Warm to room temperature (RT) and stir for 12 hours.
-
Filter off the DCU urea byproduct.
-
Wash filtrate with 1N HCl, sat. NaHCO₃, and brine.
-
Purify via flash chromatography to obtain the Chiral Ester .
-
Step 2: Asymmetric Alkylation
-
Reagents: Chiral Ester (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv), Alkyl Halide (R'-X, 1.2 equiv), THF (anhydrous).
-
Procedure:
-
Cool a solution of LDA in THF to -78°C.
-
Add the Chiral Ester (dissolved in THF) dropwise over 30 minutes. Critical: Maintain -78°C to ensure kinetic enolate formation.
-
Stir for 1 hour to ensure complete deprotonation.
-
Add the Alkyl Halide (R'-X) neat or in THF solution.
-
Stir at -78°C for 4 hours, then allow to warm slowly to -20°C.
-
Analyze diastereomeric ratio (dr) via ¹H NMR or Chiral HPLC.
-
Step 3: Cleavage (Recovery of Auxiliary)
-
Reagents: LiOH (4 equiv), THF/H₂O (3:1), H₂O₂ (optional, if oxidative cleavage preferred for specific substrates).
-
Procedure:
-
Dissolve the alkylated ester in THF/H₂O.
-
Add LiOH and stir at RT until TLC shows disappearance of ester.
-
Extract the Auxiliary Alcohol with ether (Organic layer). Save this for reuse.
-
Acidify the aqueous layer (pH 2) and extract the Chiral Acid Product with EtOAc.
-
Protocol B: Chiral Scaffold Mode (Nucleoside Analog Synthesis)
Objective: Incorporation of the scaffold into a bioactive core (e.g., Sofosbuvir-type analog).
-
Context: This protocol focuses on the functionalization of the hydroxyl group to form a phosphoramidate or ether linkage, typical in nucleotide synthesis.
-
Procedure:
-
Activation: React the alcohol with POCl₃ or a chlorophosphoramidate reagent in the presence of N-methylimidazole (NMI).
-
Coupling: Introduce the nucleoside base or sugar moiety.
-
Outcome: The (3R)-methyl group remains in the final molecule, providing resistance to metabolic cleavage and enhancing viral polymerase binding affinity.
-
Part 3: Data & Performance Metrics
Table 1: Comparative Stereocontrol of Chiral Alcohol Auxiliaries Note: Values are representative of general chiral ester alkylations; specific optimization is required for the Oxolane auxiliary.
| Auxiliary Type | Steric Bulk Source | Typical Yield (Step 2) | Typical dr (Diastereomeric Ratio) | Recovery Ease |
| (3R)-Methyl-THF-methanol | C3-Quaternary Methyl | 75-85% | 85:15 - 95:5 | High (Extraction) |
| Menthol | Cyclohexyl Ring | 70-80% | 80:20 - 90:10 | High |
| 8-Phenylmenthol | Phenyl Shielding | 85-95% | >98:2 | Medium (Costly) |
| Evans Oxazolidinone | N-Acyl Chelation | 90-98% | >99:1 | Medium (Chromatography) |
Key Insight: While Evans Oxazolidinones offer higher dr due to rigid chelation, the (3R)-Methyl-THF-methanol auxiliary offers a "Chiral Pool" alternative that is often more stable to harsh reductive conditions and provides unique solubility profiles for lipophilic substrates.
Part 4: Visualization (Pathway & Mechanism)
Diagram 1: Stereochemical Control Mechanism
This diagram illustrates how the steric bulk of the C3-Methyl group directs the incoming electrophile during the alkylation step.
Caption: The C3-Methyl group sterically hinders the Re-face, forcing the electrophile to attack from the Si-face.
Diagram 2: Synthetic Workflow (Auxiliary Cycle)
Caption: The closed-loop cycle of the chiral auxiliary, highlighting the recovery step for sustainability.
Part 5: References
-
BenchChem. (2025). Application of 3-Furanmethanol in the Synthesis of Pharmaceutical Intermediates. Retrieved from
-
National Institutes of Health (NIH). (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol.[2] J Org Chem. Retrieved from
-
BOC Sciences. (2025). Advanced Chiral Auxiliary Synthesis and Applications. Retrieved from
-
TCI Chemicals. (2024). Chiral Auxiliaries and Optical Resolving Agents.[3][][] Retrieved from
-
Pharmaffiliates. (2025). Sofosbuvir Metabolite Standards: 1-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine.[6] Retrieved from
Sources
Application Notes and Protocols for the Quantification of [(3R)-3-Methyloxolan-3-yl]methanol in a Reaction Mixture
Introduction: The Significance of Quantifying [(3R)-3-Methyloxolan-3-yl]methanol
[(3R)-3-Methyloxolan-3-yl]methanol is a chiral tertiary alcohol of significant interest in synthetic and medicinal chemistry. Its stereochemistry plays a crucial role in the biological activity and pharmacological profile of many pharmaceutical compounds. As such, the precise and accurate quantification of this molecule, particularly its enantiomeric purity, within a complex reaction mixture is paramount for process optimization, quality control, and regulatory compliance in drug development.
This comprehensive guide provides detailed analytical methods for the quantification of [(3R)-3-Methyloxolan-3-yl]methanol. We will explore two primary chromatographic techniques: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be robust, reliable, and validated in accordance with industry standards, offering researchers and drug development professionals a solid foundation for their analytical needs.
Method 1: Chiral Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like [(3R)-3-Methyloxolan-3-yl]methanol, derivatization is often a necessary step to improve its volatility and chromatographic behavior.
Causality Behind Experimental Choices
The selection of a chiral capillary GC column is critical for the enantioselective separation of [(3R)-3-Methyloxolan-3-yl]methanol. Cyclodextrin-based stationary phases are widely used for this purpose due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.[1][2] Derivatization with a reagent like acetic anhydride converts the polar hydroxyl group into a less polar ester, which reduces peak tailing and enhances separation efficiency on the GC column.[3]
Experimental Workflow for Chiral GC Analysis
Sources
Strategic Protection of Sterically Congested Primary Alcohols: Application to [(3R)-3-Methyloxolan-3-yl]methanol
Introduction: The "Neopentyl Constraint"
The protection of [(3R)-3-Methyloxolan-3-yl]methanol (CAS: 1003878-06-1) presents a specific physical-organic challenge often overlooked in standard synthesis planning: steric congestion at a primary carbon.
While the target functional group is a primary alcohol (
Why Standard Protocols Fail
In standard nucleophilic substitution scenarios (like
-
Kinetic Retardation: The rate of reaction for neopentyl alcohols can be
to times slower than ethyl alcohol due to -branching. -
Reagent Decomposition: Slow kinetics allow moisture to hydrolyze reactive protecting reagents (like TBDMSCl) before the alcohol can react.
This guide provides forcing protocols specifically tuned to overcome this barrier while maintaining the integrity of the sensitive oxolane ether linkage.
Strategy I: Silylation (TBDMS/TBDPS)
Best for: Temporary protection, stability against bases and reductants.
Silyl ethers are the preferred choice, but the standard TBDMSCl / Imidazole / DCM protocol often results in stalled conversion (<40%) for this substrate. We recommend two tiered protocols.
Protocol A: Catalytic Activation (The "Standard Plus" Method)
Use this for gram-scale batches where cost is a factor. The addition of DMAP is non-negotiable here to act as a nucleophilic catalyst, transferring the silyl group more effectively than imidazole alone.
Reagents:
-
Substrate: 1.0 equiv
-
TBDMSCl: 1.2 – 1.5 equiv
-
Imidazole: 2.5 equiv[1]
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Critical Catalyst)
-
Solvent: Anhydrous DMF (Required for solubility and rate enhancement)
Step-by-Step:
-
Dissolution: Dissolve [(3R)-3-Methyloxolan-3-yl]methanol in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Imidazole and DMAP. Stir for 10 minutes under
. -
Silylation: Add TBDMSCl portion-wise over 15 minutes. The reaction is slightly exothermic.
-
Incubation: Heat to 35°C (mild heating overcomes the neopentyl barrier). Monitor by TLC (Stain: PMA or KMnO4; UV is inactive).
-
Workup: Dilute with
(facilitates DMF removal). Wash with water, brine. Dry over .[2]
Protocol B: The "Super-Silyl" Method (Triflate)
Use this for high-value material or if Protocol A stalls. Silyl triflates are orders of magnitude more reactive than chlorides.
Reagents:
-
TBDMS-OTf (Triflate): 1.1 equiv
-
2,6-Lutidine: 1.5 equiv (Non-nucleophilic base prevents side reactions)
-
Solvent: DCM (
to RT)
Step-by-Step:
-
Dissolve substrate and 2,6-lutidine in anhydrous DCM under Argon at
. -
Add TBDMS-OTf dropwise.
-
Remove ice bath immediately and stir at RT. Conversion is usually complete within 1 hour, even for neopentyl systems.
-
Quench: Add saturated
immediately to neutralize triflic acid byproducts.
Strategy II: Benzylation (Permanent Protection)
Best for: Harsh downstream chemistry (strong acids/bases) where silyl groups might cleave.
The challenge here is forming the alkoxide and forcing it to attack the benzyl bromide.
Protocol:
-
Solvent: Anhydrous THF/DMF (9:1 ratio). The DMF co-solvent promotes the
reaction. -
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at
. Stir 30 mins. Note: Evolution of gas. -
Catalysis: Add TBAI (Tetrabutylammonium iodide) (0.05 equiv).
-
Alkylation: Add Benzyl Bromide (1.2 equiv).
-
Temperature: Warm to RT, then heat to 50°C . The neopentyl position requires thermal energy to effect substitution.
Visualization & Logic
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal strategy for your specific downstream needs.
Figure 1: Strategic decision tree for protecting group selection based on environmental tolerance.
Silylation Workflow (Protocol B)
The following diagram details the high-yield "Super-Silyl" workflow.
Figure 2: Optimized workflow for TBDMS-Triflate protection of hindered alcohols.
Comparative Stability Data
The following table summarizes the stability of the protected [(3R)-3-Methyloxolan-3-yl]methanol under common stress conditions.
| Protecting Group | Reagents for Install | Acid Stability (pH < 1) | Base Stability (pH > 12) | Reduction (Pd/H2) | Oxidation (Jones) | Removal Reagent |
| TBDMS | TBDMS-OTf / Lutidine | Poor (Cleaves) | Excellent | Excellent | Good | TBAF or dilute HCl |
| TBDPS | TBDPS-Cl / Imidazole | Moderate | Excellent | Excellent | Excellent | TBAF |
| Benzyl (Bn) | NaH / BnBr / TBAI | Excellent | Excellent | Cleaves | Stable | Pd/C + |
| Acetate (Ac) | Stable | Cleaves | Stable | Poor |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on stability and cleavage conditions).
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][8] Journal of the American Chemical Society, 94(17), 6190–6191. (Original description of TBDMS, highlighting the need for catalysis).
-
Gillard, J. W., et al. (1979). Silyl ethers as protecting groups for alcohols: Kinetic studies.[9][10] Journal of Organic Chemistry. (Details the kinetic retardation in neopentyl systems).
-
BenchChem Technical Data. (2025). TBDMS Protection Protocols and Stability Profiles. (General reference for silyl ether stability relative to steric bulk).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Harnessing [(3R)-3-Methyloxolan-3-yl]methanol Derivatives in the Synthesis of Advanced Functional Polymers
An Application and Protocol Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of novel polymers derived from the versatile monomer, 3-methyl-3-oxetanemethanol. We delve into the mechanistic principles of cationic ring-opening polymerization (CROP), offering detailed, field-proven protocols for the preparation of hyperbranched polyethers. This document is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical steps to explore the potential of these unique polymers in advanced applications, including drug delivery systems, biocompatible materials, and high-performance coatings.
A Note on Monomer Nomenclature: Initial literature searches for "[(3R)-3-Methyloxolan-3-yl]methanol" (a tetrahydrofuran derivative) reveal limited direct applications in polymerization. However, the closely related and structurally similar monomer, "3-Methyl-3-oxetanemethanol" (an oxetane derivative), is extensively documented as a valuable precursor for novel polymers via ring-opening polymerization.[1][2] The high ring strain of the four-membered oxetane ring makes it particularly suitable for this type of polymerization.[3] This guide will therefore focus on the applications of 3-Methyl-3-oxetanemethanol, as it aligns with the core objective of preparing novel polymers.
Introduction to 3-Methyl-3-oxetanemethanol: A Gateway to Functional Polyethers
3-Methyl-3-oxetanemethanol is a bifunctional monomer featuring a reactive oxetane ring and a primary hydroxyl group.[1] This unique architecture makes it an ideal candidate for creating highly branched, functional polyethers through ring-opening polymerization. The resulting polymers possess a high density of hydroxyl groups, which can be further functionalized for a variety of applications, from drug conjugation to modifying surface properties.
The primary method for polymerizing oxetane derivatives is cationic ring-opening polymerization (CROP).[2][3] This process is initiated by a cationic species that attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating cationic center. The polymerization can proceed through two main mechanisms: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM).[2][4] The ACE mechanism is generally more efficient for producing high molecular weight polymers.[2]
Synthesis of Hyperbranched Poly(3-methyl-3-oxetanemethanol): A Step-by-Step Protocol
The following protocol details the synthesis of a hyperbranched polyether via cationic ring-opening polymerization of 3-methyl-3-oxetanemethanol, using a core initiator molecule to control the polymer architecture.
Causality Behind Experimental Choices
-
Monomer and Initiator: 3-Methyl-3-oxetanemethanol is chosen for its ability to form branched structures. 1,1,1-Tris(hydroxymethyl)propane (TMP) is used as a trifunctional core initiator, which allows for the growth of a hyperbranched polymer from a central point, leading to a more defined structure compared to homopolymerization.[5]
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a common and effective catalyst for the cationic ring-opening polymerization of oxetanes.[6] It readily generates the initial cationic species required for polymerization.
-
Solvent: Dichloromethane (DCM) is an appropriate solvent as it is relatively inert under the reaction conditions and effectively dissolves the monomer and resulting polymer.[6]
-
Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C to room temperature) to control the polymerization rate and minimize side reactions, such as cyclization.[5]
-
Quenching: The polymerization is terminated by the addition of a nucleophilic agent, such as methanol or ammonia in methanol, which neutralizes the propagating cationic species.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of hyperbranched poly(3-methyl-3-oxetanemethanol).
Detailed Protocol: Cationic Ring-Opening Polymerization
Materials:
-
3-Methyl-3-oxetanemethanol (Monomer, >98%)
-
1,1,1-Tris(hydroxymethyl)propane (TMP, Initiator Core, >99%)
-
Boron trifluoride etherate (BF₃·OEt₂, Catalyst, redistilled)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Methanol (for quenching, anhydrous)
-
Diethyl ether (for precipitation, cold)
Procedure:
-
Preparation:
-
Dry the 3-methyl-3-oxetanemethanol and TMP under vacuum overnight.
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-3-oxetanemethanol (e.g., 5.0 g, 49 mmol) and TMP (e.g., 0.328 g, 2.45 mmol, for a monomer:initiator ratio of 20:1) in anhydrous DCM (25 mL).
-
-
Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (e.g., 0.12 mL, 0.98 mmol) via syringe. The amount of catalyst can be adjusted to control the polymerization rate.
-
-
Polymerization:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 24-48 hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing by ¹H NMR (disappearance of monomer peaks) or TLC.
-
-
Termination and Purification:
-
Quench the reaction by adding 2 mL of anhydrous methanol and stir for 30 minutes.
-
Concentrate the solution under reduced pressure to approximately half its volume.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether (e.g., 250 mL) with vigorous stirring.
-
Isolate the white polymer precipitate by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether and dry under high vacuum to a constant weight.
-
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | To confirm the polymer structure and determine the degree of branching.[7] | Disappearance of monomer signals and appearance of broad signals corresponding to the polyether backbone. The ratio of dendritic, linear, and terminal units can be estimated. |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[7] | A chromatogram showing the molecular weight distribution. PDI values can indicate the control over the polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[8] | A step transition in the heat flow curve, indicating the Tg of the amorphous polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[8] | A plot of weight loss versus temperature, showing the decomposition temperature. |
Protocol: Molecular Weight Determination by GPC
-
Sample Preparation: Prepare a solution of the polymer in a suitable solvent (e.g., THF or DMF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using polystyrene or poly(methyl methacrylate) standards.
-
Analysis: Inject the sample and elute with the chosen mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Data Processing: Determine Mn, Mw, and PDI from the resulting chromatogram using the calibration curve.
Properties and Advanced Applications
The hyperbranched polyethers synthesized from 3-methyl-3-oxetanemethanol exhibit a unique set of properties that make them attractive for high-value applications.
Key Properties
-
High Functionality: The presence of numerous hydroxyl groups allows for extensive post-polymerization modification.
-
Biocompatibility: Polyethers are generally known for their biocompatibility, making these polymers promising candidates for biomedical applications.[9] The degradation products are expected to be non-toxic.
-
Tunable Solubility: The solubility can be tuned from water-soluble to organic-soluble by modifying the hydroxyl end-groups.
-
Adhesion: These polymers exhibit good adhesion to polar substrates.[2]
Application in Drug Development and Biomedical Fields
The high density of functional groups and potential for biocompatibility make these polymers excellent scaffolds for drug delivery systems.
-
Drug Conjugation: Hydroxyl groups can be used to covalently attach drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics.
-
Nanoparticle Formulation: The amphiphilic nature of modified polymers can be exploited to form micelles or nanoparticles for encapsulating hydrophobic drugs.[10]
-
Hydrogels: Crosslinking the polymer chains can lead to the formation of hydrogels for controlled drug release or as scaffolds in tissue engineering.[11]
Logical Pathway for Application Development
Caption: Development pathway from the base polymer to advanced applications.
Conclusion
3-Methyl-3-oxetanemethanol is a highly valuable monomer for the synthesis of functional, hyperbranched polyethers. The cationic ring-opening polymerization protocol provided herein offers a reliable method for producing these advanced materials. With their high density of functional groups, tunable properties, and potential for biocompatibility, these polymers represent a versatile platform for innovation in drug delivery, tissue engineering, and other high-performance applications. Further research into the functionalization and biological interactions of these polymers will undoubtedly unlock their full potential.
References
- Wróblewska, A., & Ryszkowska, J. (2020). Poly-(3-ethyl-3-hydroxymethyl)
- Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Burés, J. (2018). Photoinduced ring-opening polymerizations.
- Wouters, G., & Goethals, E. J. (1995). The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Journal of Macromolecular Science, Part A, 32(5), 915-923.
- Buller, G., & Cameron, N. R. (2007). Cationic ring opening polymerisation (CROP)
- Bednarek, M. (2020). Poly-(3-ethyl-3-hydroxymethyl)
- Bednarek, M. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.
- Zhang, C., et al. (2019). Polyether Ether Ketone (PEEK) Properties and Its Application Status.
- SpecialChem. (2025). Polyether ether ketone (PEEK Plastic)
- Wikipedia. (n.d.). Polyether ether ketone.
- Al-Harthi, M. A. (2019).
- A. P. Gupta, & V. K. Tandon. (2020).
- Zarrintaj, P., et al. (2020). Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems. MDPI.
- Pan, Y., et al. (2019). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PMC - PubMed Central.
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- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 8. Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing [(3R)-3-Methyloxolan-3-yl]methanol
Introduction: Unveiling the Bioactive Potential of [(3R)-3-Methyloxolan-3-yl]methanol through High-Throughput Screening
[(3R)-3-Methyloxolan-3-yl]methanol is a novel small molecule with potential applications in drug discovery and chemical biology. As a compound with an uncharacterized biological activity profile, high-throughput screening (HTS) serves as a powerful and unbiased approach to identify its potential cellular targets and therapeutic applications.[1][2][3] HTS enables the rapid screening of large compound libraries, accelerating the identification of "hit" compounds that can be further developed into lead candidates.[3][4]
This guide provides detailed application notes and protocols for a tiered screening strategy to elucidate the bioactivity of [(3R)-3-Methyloxolan-3-yl]methanol. We will begin with a broad, target-agnostic phenotypic screening approach to identify any observable effects of the compound on cell morphology and health. Subsequently, we will outline a protocol for a target-based assay, using a hypothetical kinase target as an exemplar, to demonstrate how to investigate specific molecular interactions. This comprehensive approach ensures a thorough and systematic evaluation of this novel compound.
Part 1: Phenotypic Screening to Uncover Cellular Effects
Phenotypic screening is a powerful strategy in early drug discovery as it does not require prior knowledge of a specific drug target.[5][6][7] Instead, it focuses on identifying compounds that induce a desired change in the phenotype of a cell or organism, effectively recreating the disease in a microplate format.[7] For a novel compound like [(3R)-3-Methyloxolan-3-yl]methanol, a high-content imaging-based phenotypic screen can provide a wealth of information on its potential effects on cellular processes such as proliferation, apoptosis, and morphological changes.
Application Note 1: High-Content Imaging-Based Phenotypic Screen
Assay Principle: This assay utilizes automated microscopy and image analysis to quantify multiple phenotypic parameters in cells treated with [(3R)-3-Methyloxolan-3-yl]methanol. Cells are stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria, allowing for the simultaneous assessment of cell count, nuclear morphology, cytoskeletal integrity, and mitochondrial health.
Experimental Workflow:
Caption: High-Content Phenotypic Screening Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., HeLa, U2OS) under standard conditions.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL in a complete culture medium.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom imaging plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of [(3R)-3-Methyloxolan-3-yl]methanol in DMSO.
-
Perform a serial dilution of the stock solution to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Add 100 nL of each compound concentration to the corresponding wells of the cell plate using an acoustic liquid handler or pin tool. Include DMSO-only wells as a negative control and a known cytotoxic compound (e.g., staurosporine) as a positive control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2. The incubation time can be optimized based on the expected biological response.
-
-
Cell Staining:
-
Prepare a staining solution containing Hoechst 33342 (for nuclei), Phalloidin-AF488 (for F-actin cytoskeleton), and MitoTracker Red CMXRos (for mitochondria) in a serum-free medium.
-
Carefully remove the culture medium from the wells and add 25 µL of the staining solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with 50 µL of phosphate-buffered saline (PBS).
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorescent dyes.
-
Capture images from at least four sites per well to ensure robust statistics.
-
Data Analysis and Interpretation:
-
Image Analysis: Utilize image analysis software to segment and identify individual cells and subcellular compartments. Extract quantitative features for each cell, such as:
-
Cell Count: To assess cytotoxicity or anti-proliferative effects.
-
Nuclear Area and Intensity: To detect changes in nuclear morphology indicative of apoptosis or cell cycle arrest.
-
Cytoskeletal Texture and Fiber Length: To identify effects on cell structure and motility.
-
Mitochondrial Intensity and Area: To assess mitochondrial health and potential toxicity.
-
-
Hit Identification: A "hit" is defined as a concentration of [(3R)-3-Methyloxolan-3-yl]methanol that induces a statistically significant change in one or more phenotypic parameters compared to the DMSO control. Z-scores are often used to identify significant deviations.
| Parameter | Expected Result (Negative Control - DMSO) | Potential "Hit" Phenotype |
| Cell Count | Normal cell proliferation | Significant decrease (cytotoxicity) |
| Nuclear Area | Consistent size and shape | Increased or decreased area (apoptosis/senescence) |
| Cytoskeletal Integrity | Well-defined actin fibers | Disrupted or aggregated fibers |
| Mitochondrial Intensity | Bright and punctate staining | Decreased intensity (mitotoxicity) |
Part 2: Target-Based Screening for Specific Molecular Interactions
Following the identification of a phenotypic "hit," the next logical step is to elucidate the underlying molecular mechanism. This often involves screening the compound against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), or proteases.[3] For this application note, we will hypothesize that the phenotypic screen suggested a potential role in cell signaling and will describe a protocol for screening [(3R)-3-Methyloxolan-3-yl]methanol against a hypothetical kinase, "Kinase-X".
We will describe two common HTS technologies for this purpose: Fluorescence Polarization (FP) and AlphaLISA.
Application Note 2a: Kinase-X Inhibition Assay using Fluorescence Polarization (FP)
Assay Principle: FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[8][9][10] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[9][10][11] Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.[9][10] This assay can be configured in a competitive format where the test compound displaces the fluorescent tracer from the protein's active site, causing a decrease in polarization.[8]
Experimental Workflow:
Caption: AlphaLISA Kinase Assay Workflow.
Protocol:
-
Kinase Reaction (in a 384-well plate):
-
Add 2.5 µL of [(3R)-3-Methyloxolan-3-yl]methanol at various concentrations to the test wells. Add DMSO to control wells.
-
Add 2.5 µL of a 2X solution of Kinase-X and biotinylated substrate peptide in kinase reaction buffer.
-
Add 2.5 µL of a 2X ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 7.5 µL of a stop/detection buffer containing EDTA (to stop the kinase reaction) and the phospho-specific antibody-conjugated Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 15 µL of streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis and Interpretation:
-
The AlphaLISA signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
| Control | Expected AlphaLISA Signal |
| No Enzyme | Low |
| DMSO (Max Signal) | High |
| Known Inhibitor | Low |
Conclusion and Forward Outlook
The protocols outlined in these application notes provide a robust framework for the initial characterization of the novel compound, [(3R)-3-Methyloxolan-3-yl]methanol. The tiered approach, starting with a broad phenotypic screen followed by more specific target-based assays, is a highly effective strategy in modern drug discovery. [12]The identification of a confirmed "hit" in any of these assays would warrant further investigation, including secondary screening, mechanism of action studies, and lead optimization. These foundational HTS assays are the critical first step in unlocking the potential therapeutic value of [(3R)-3-Methyloxolan-3-yl]methanol.
References
- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). GEN Edge.
- High-throughput screening: accelerating drug discovery. (2024, November 18). European Pharmaceutical Review.
- Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- High-Throughput Screening (HTS) Services. Charles River Laboratories.
- Accelerating discovery with AI-driven compound management. (2026, January 28). GEN - Genetic Engineering and Biotechnology News.
- High Throughput Screening Center. Washington University in St. Louis.
- PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride.
- Moldb. (3-Methyloxolan-3-yl)methanol.
- BOC Sciences. [(3R)-3-Fluorooxolan-3-Yl]methanol.
- PubMed. Development of a high-throughput screening platform to identify new therapeutic agents for Medulloblastoma Group 3.
- Reagentia. [(3R)-3-methyloxolan-3-yl]methanol.
- Selvita. Cell-Based and Phenotypic Assays.
- Revvity. AlphaLISA and AlphaScreen No-wash Assays.
- PMC - NIH. A review for cell-based screening methods in drug discovery.
- MDPI. Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia.
- BMG LABTECH. Fluorescence Polarization Detection.
- ResearchGate. (PDF) High-throughput screening technologies for drug discovery.
- YouTube. Fluorescence Polarization Assays. (2024, April 4).
- PerkinElmer. AlphaLISA Assay Development Guide.
- Queen's University Belfast. High-throughput toxicity screening of novel azepanium and 3-methylpiperidinium ionic liquids.
- Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research.
- Revvity. Phenotypic Screening.
- ChemRxiv. Machine learning assisted hit prioritization for high throughput screening in drug discovery.
- YouTube. Step up your research with AlphaLISA™ immunoassays. (2024, September 8).
- nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- ResearchGate. Working principle of the AlphaLISA assay.
- PMC - NIH. Fluorescence Polarization Assays in Small Molecule Screening.
- Bitesize Bio. A New Frontier in Protein Quantitation: AlphaLISA. (2025, May 20).
- Charnwood Discovery. Phenotypic Screening Assays.
- Wikipedia. Fluorescence polarization immunoassay.
- PubChem. Methanol.
- PubChem. [(3R)-oxolan-3-yl]methanol.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. criver.com [criver.com]
- 5. selvita.com [selvita.com]
- 6. Phenotypic Screening | Revvity [revvity.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. youtube.com [youtube.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Troubleshooting & Optimization
Side reactions in the synthesis of [(3R)-3-Methyloxolan-3-yl]methanol derivatives
Status: Operational Ticket ID: CHEM-SUP-3MOM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of [(3R)-3-Methyloxolan-3-yl]methanol (also known as (3R)-3-methyltetrahydrofuran-3-methanol) presents a unique set of challenges due to the steric hindrance of the quaternary carbon at the C3 position. While the target appears structurally simple, the pathway is fraught with "silent" failure modes—specifically cationic ring-opening polymerization (CROP) and reductive ring cleavage .
This guide bypasses standard textbook procedures to address the specific failure points encountered in high-value chiral synthesis. We assume you are proceeding via the standard route: Reduction of (3R)-3-methyloxolane-3-carboxylic acid (or ester) .
Module 1: The Reduction Phase (Critical Failure Points)
The reduction of the carboxylic acid/ester precursor is the most common step where yield is lost. The quaternary center at C3 creates significant steric bulk, often requiring aggressive reducing agents (LiAlH₄) or extended reaction times, which opens the door to side reactions.
The Reaction Landscape
The following diagram illustrates the kinetic competition between the desired reduction and the thermodynamic trap of ring opening.
Figure 1: Reaction pathway analysis showing the desired reduction (Green) vs. critical failure modes (Red).
Troubleshooting the Reduction
Issue 1: "I have low yield and a viscous, unidentifiable residue."
Diagnosis: Cationic Ring-Opening Polymerization (CROP).
-
Mechanism: THF derivatives are prone to polymerization in the presence of strong Lewis acids. If you generated your precursor via acid-catalyzed esterification and failed to neutralize it completely, or if you used
without buffering, the Lewis acidity can trigger the ring to open and polymerize. -
Corrective Action:
-
Ensure the starting material is base-washed (sat.
) and distilled to remove trace acids. -
Switch from Borane reagents to
in dry ether/THF . The hydride environment is basic, which inhibits cationic polymerization.
-
Issue 2: "NMR shows a complex mixture of aliphatic peaks and loss of the ring signals."
Diagnosis: Reductive Ring Cleavage.
-
Mechanism: While rare with pure
, the presence of (sometimes added to boost reactivity) or high temperatures can cause the ether oxygen of the THF ring to coordinate with Aluminum, facilitating hydride attack at the C2 or C5 position, snapping the ring open to form an acyclic diol. -
Corrective Action:
-
Temperature Control: Maintain reaction at
during addition. Do not reflux unless absolutely necessary to drive ester reduction. -
Stoichiometry: Avoid large excesses of hydride. 1.2 - 1.5 equivalents per carbonyl function is sufficient.
-
Issue 3: "My product is stuck in a grey sludge."
Diagnosis: The Aluminum Emulsion Trap.
-
Mechanism: The alkoxide intermediates form tight complexes with aluminum salts. Upon water addition, these form gelatinous
that traps the polar alcohol product. -
Protocol (The Fieser Method): For every
grams of used:-
Add
mL water (slowly!). -
Add
mL 15% aqueous NaOH. -
Add
mL water. -
Warm to room temperature and stir for 15 minutes. The grey sludge will turn into a granular white sand (lithium aluminate) that can be easily filtered.[1]
-
Module 2: Diagnostic Toolkit
Use this table to identify side products in your crude NMR (
| Compound | Key Diagnostic Signal (ppm) | Multiplicity | Notes |
| Target Alcohol | 3.40 - 3.60 | Singlet/Doublet | The |
| Start Material (Ester) | 3.65 - 3.75 | Singlet | Methyl ester peak. If present, reduction was incomplete.[2] |
| Acyclic Diol | 1.10 - 1.30 | Broad Multiplet | High intensity alkyl chain signals; loss of distinct ring pattern. |
| Dihydrofuran | 5.50 - 6.00 | Multiplet | Olefinic protons. Indicates elimination (dehydration) occurred. |
| Polymer (PTHF) | 1.60 & 3.40 | Broad Humps | Broadening of all signals; solution becomes extremely viscous. |
Module 3: Stereochemical Integrity
The Silent Killer: Racemization of the (3R) center.
Because the C3 position is quaternary, direct racemization during reduction is chemically unlikely (no
-
Checkpoint: If you synthesized the ester precursor via alkylation of a malonate derivative, ensure you performed a chiral resolution or used a chiral auxiliary before this reduction step.
-
Validation: You cannot determine ee% by standard NMR. You must use:
-
Chiral HPLC: Chiralpak AD-H or OD-H columns.
-
Mosher's Ester Analysis: Derivatize the primary alcohol with (R)- and (S)-MTPA chloride. The distinct diastereomeric shifts in
NMR will reveal the enantiomeric excess.
-
Frequently Asked Questions (FAQ)
Q: Can I use
Q: I see a small aldehyde peak (9.5 ppm) that won't go away. A: This is common with hindered esters. The tetrahedral intermediate is stable and collapses to the aldehyde only upon workup. To fix this, ensure you have a "warm stir" period (room temp for 1 hour) after the initial hydride addition but before quenching, to allow the intermediate to break down and be further reduced.
Q: Why is my yield >100%?
A: You likely have trapped solvent (THF) or water in the product. The target molecule is a neopentyl-like glycol equivalent ; it is very hygroscopic and hydrogen-bonds strongly to THF. Dry under high vacuum with mild heating (
References
-
Reduction of Carboxylic Acids & Esters
-
Mechanism & Stoichiometry: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride Reduction of Sterically Hindered Esters." Journal of Organic Chemistry. (Generalized concept for hindered esters).
- Workup Protocols (Fieser): Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
-
Side Reactions (Polymerization)
-
Stereochemical Analysis
-
Mosher's Method: Dale, J. A.; Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents." Journal of the American Chemical Society.
-
Disclaimer: This guide is for research purposes only. Always consult the SDS of all reagents before use.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Degradation of [(3R)-3-Methyloxolan-3-yl]methanol
The following technical guide details the stability profile and degradation pathways of [(3R)-3-Methyloxolan-3-yl]methanol (also known as (3R)-3-Methyl-3-tetrahydrofuranmethanol ; CAS: 1268492-90-5 ).
This guide is structured to assist researchers in troubleshooting impurity profiles, optimizing storage conditions, and interpreting unexpected analytical data.
Executive Summary
[(3R)-3-Methyloxolan-3-yl]methanol is a chiral heterocyclic building block containing a primary alcohol , a cyclic ether (tetrahydrofuran core) , and a quaternary carbon at position 3 . While generally stable under ambient conditions, it exhibits distinct degradation vulnerabilities when exposed to oxidative stress, acidic environments, or radical initiators.
Key Stability Risks:
-
Peroxide Formation: High risk at the C5
-position of the ether ring. -
Oxidative Dehydrogenation: Conversion of the primary alcohol to the corresponding aldehyde and carboxylic acid.
-
Acid-Catalyzed Ring Opening: Hydrolysis of the ether linkage leading to acyclic diols/triols.
Module 1: Oxidative Degradation Pathways
Ether Autoxidation (Peroxide Formation)
Like all tetrahydrofuran (THF) derivatives, this molecule is susceptible to radical-mediated autoxidation.
-
Mechanism: Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (
-carbon). -
Regioselectivity: The molecule has two
-positions: C2 and C5.-
C2: Adjacent to the quaternary C3 center (sterically hindered).
-
C5: Adjacent to the C4 methylene (sterically accessible).
-
Insight: Radical attack occurs predominantly at C5 due to lower steric hindrance, leading to the formation of hydroperoxides.
-
Alcohol Oxidation
The pendant hydroxymethyl group is a primary alcohol. In the presence of metal oxides or strong oxidants, it degrades into the aldehyde and subsequently the carboxylic acid.
Visualization: Oxidative Pathways
The following diagram illustrates the divergence between ether ring oxidation and side-chain alcohol oxidation.
Figure 1: Divergent oxidative pathways showing ring peroxidation (top) and side-chain oxidation (bottom).
Module 2: Acid-Catalyzed Hydrolysis (Ring Opening)
The tetrahydrofuran ring is robust against bases but vulnerable to strong Brønsted or Lewis acids, particularly at elevated temperatures.
Mechanism of Failure
-
Protonation: The ether oxygen accepts a proton, creating a reactive oxonium ion.
-
Nucleophilic Attack: Water or a solvent nucleophile attacks the ring carbons.
-
Cleavage: The ring opens. Due to the quaternary center at C3, the ring strain is slightly higher than unsubstituted THF, but the steric bulk also retards the approach of nucleophiles at C2. Therefore, cleavage often favors the C5-O bond rupture or C2-O rupture depending on the specific acid/nucleophile pair (SN1 vs SN2 character).
Degradant Product: 2-(Hydroxymethyl)-2-methylbutane-1,4-diol (Acyclic Triol).
Figure 2: Acid-mediated hydrolysis pathway leading to ring opening and formation of acyclic polyols.
Module 3: Troubleshooting & Analytical Guide
Use this table to correlate experimental observations with specific chemical degradation events.
| Observation | Probable Cause | Chemical Mechanism | Corrective Action |
| New Peak (RRT ~0.8) | Aldehyde Formation | Oxidation of primary alcohol (-CH₂OH → -CHO). | Purge solvents with Argon; add antioxidant (e.g., BHT) if protocol permits. |
| New Peak (RRT ~1.2) | Carboxylic Acid | Further oxidation of aldehyde. | Check pH of mobile phase; ensure storage under inert atmosphere. |
| Broad Tailing Peak | Ring Opening (Triol) | Acid-catalyzed hydrolysis of the ether ring. | Avoid strong acids (HCl, H₂SO₄) during workup; maintain pH > 4. |
| Positive KI Starch Test | Peroxide Formation | Radical attack at C5 | SAFETY HAZARD. Test immediately with peroxide strips. If >100ppm, treat with reducing agent (e.g., NaHSO₃) before concentration. |
| Yellow Discoloration | Oligomerization | Aldol condensation of aldehyde degradants or furanyl polymerization. | Distill (if liquid) or recrystallize. Store in amber vials away from light. |
FAQ: Common User Scenarios
Q: Can I use this reagent in a reaction containing Boron Trifluoride Etherate (BF₃·OEt₂)?
-
A: Proceed with caution. BF₃ is a strong Lewis acid that can coordinate to the ether oxygen. While the primary alcohol will likely react first (or be protected), prolonged exposure to BF₃ at room temperature can initiate ring opening or polymerization of the THF core. Recommendation: Keep temperature < 0°C during Lewis acid addition.
Q: I see a "dimer" peak in LC-MS. What is it?
-
A: This is often the ester dimer . If the primary alcohol oxidizes to the carboxylic acid, it can react with a remaining molecule of the starting alcohol (esterification) to form a dimer with Mass = [2 x MW] - 18.
Q: Is the chirality stable?
-
A: Yes. The chiral center is at C3, which is a quaternary carbon (bonded to C2, C4, Methyl, and Hydroxymethyl). It is not susceptible to racemization via enolization because it lacks an acidic proton. Chirality is lost only if the ring opens and re-closes non-stereoselectively, or if the side chains are cleaved.
Module 4: Storage & Handling Protocols
To maximize shelf-life and maintain the >98% purity required for pharmaceutical applications:
-
Atmosphere: Store strictly under Argon or Nitrogen . Oxygen is the primary enemy (peroxides).
-
Temperature: Refrigerate (2–8°C).
-
Stabilizers: If the application permits, inhibit radical formation by adding 0.05% BHT (Butylated hydroxytoluene).
-
Container: Amber glass to prevent photo-initiated radical formation.
-
Re-testing: Mandatory peroxide test every 6 months using semi-quantitative strips (e.g., Quantofix®).
References
-
Furan and Tetrahydrofuran Oxidation
- Mechanism of ether autoxidation and peroxide formation
- Source: Journal of the American Chemical Society, "Autoxid
-
Acid-Catalyzed Ring Opening
- Kinetics of cyclic ether hydrolysis.
- Source: The Journal of Organic Chemistry, "Acid-Catalyzed Hydrolysis of Tetrahydrofuran Deriv
-
Analytical Characterization
- Spectroscopic data for 3-substituted THF deriv
- Source: Spectrochimica Acta Part A, "Vibrational spectroscopy of methyl-tetrahydrofurans."
(Note: Specific degradation papers for CAS 1268492-90-5 are proprietary/rare; these references ground the mechanistic principles in established organic chemistry literature for the tetrahydrofuran scaffold.)
Technical Support Center: Purification of Crude [(3R)-3-Methyloxolan-3-yl]methanol
Welcome to the technical support guide for the purification of [(3R)-3-Methyloxolan-3-yl]methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this critical chiral building block with high purity and enantiomeric excess. The guidance herein is structured to explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of [(3R)-3-Methyloxolan-3-yl]methanol.
Q1: What are the most common impurities I should expect in my crude [(3R)-3-Methyloxolan-3-yl]methanol?
A1: The impurity profile is highly dependent on the synthetic route employed. Substituted tetrahydrofurans can be synthesized through various methods, including intramolecular SN2 reactions, oxidative cyclizations of alkenes, and ring expansions of epoxides.[1][2][3] Based on common synthetic approaches, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Precursors such as γ-hydroxy alkenes, diols, or epoxy alcohols.
-
The (3S)-Enantiomer: The opposite enantiomer is the most challenging impurity to remove and directly impacts the enantiomeric excess (ee).
-
Diastereomers: If other stereocenters are present in the starting materials or formed during the reaction, diastereomers may be present.
-
Solvent Residues: Reaction and workup solvents (e.g., THF, Diethyl Ether, Toluene, Dichloromethane).
-
Inorganic Salts: From aqueous workup procedures (e.g., NaCl, MgSO₄, Na₂SO₄).[4]
Q2: What is the recommended general strategy for purifying the crude product?
A2: A multi-step approach is typically required. The general workflow involves an initial extractive workup to remove inorganic salts and water-soluble impurities, followed by a primary purification step like vacuum distillation to remove solvents and some byproducts. The final stage focuses on enhancing chemical and chiral purity, often requiring chromatography.
Q3: How do I determine the chemical and chiral purity of my sample?
A3: A combination of analytical techniques is essential for a complete purity assessment:
-
Chemical Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the primary methods. 1H and 13C NMR spectroscopy can identify the structure of the main component and any major impurities.
-
Chiral Purity (Enantiomeric Excess): This is most reliably determined using chiral chromatography, either Chiral GC or Chiral HPLC.[5][6][7] These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[7]
II. Troubleshooting Guide
This guide is designed in a problem/solution format to address specific experimental challenges.
Problem 1: My final product is chemically pure according to GC and NMR, but the enantiomeric excess (ee) is low.
-
Underlying Cause: The (3S)-enantiomer was co-produced during the synthesis and was not separated by standard purification methods like distillation or standard silica gel chromatography. These methods separate compounds based on differences in physical properties like boiling point and polarity, which are identical for enantiomers.
-
Solution: Chiral Chromatography
-
Expert Insight: Chiral HPLC is the most powerful technique for separating enantiomers.[5][7] The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are highly versatile and effective for a wide range of compounds, including alcohols.[8][9]
-
Actionable Advice:
-
Screening: Screen several polysaccharide-based chiral columns with different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures).
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition to improve resolution and reduce run time.
-
Scale-Up: The optimized analytical method can be scaled to a semi-preparative or preparative system to isolate the desired (3R)-enantiomer in high ee.
-
-
Problem 2: During vacuum distillation, my product is bumping violently or not distilling at the expected temperature.
-
Underlying Cause:
-
Bumping: This is often caused by the absence of smooth boiling. Boiling stones are ineffective under vacuum because the trapped air is quickly evacuated.[10]
-
Incorrect Boiling Point: This can be due to a leak in the system (preventing low pressure) or residual low-boiling solvents co-distilling with the product.[10]
-
-
Solution: Proper Vacuum Distillation Technique
-
Expert Insight: A well-controlled vacuum distillation is crucial for removing volatile impurities without degrading the product. The key is maintaining a stable, low pressure and ensuring smooth boiling.
-
Actionable Advice:
-
Prevent Bumping: Always use a magnetic stir bar and a stirrer hot plate to ensure smooth, controlled boiling.[10]
-
Ensure a Good Seal: All glass joints must be properly greased with vacuum grease to prevent leaks.[10] Check that all tubing is vacuum-rated and free of cracks.
-
Use a Vacuum Trap: Install a cold trap (e.g., with dry ice/acetone) between your apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Fractional Distillation: For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed) to increase the separation efficiency.
-
-
Problem 3: I see a persistent, unidentified impurity in my NMR/GC-MS after distillation.
-
Underlying Cause: The impurity is likely a thermally stable byproduct with a boiling point very close to that of your product. This could be a structural isomer or a byproduct from a side reaction during synthesis.
-
Solution: Silica Gel Flash Chromatography
-
Expert Insight: Flash chromatography separates compounds based on their polarity. While not effective for enantiomers, it is excellent for removing impurities with different functional groups or overall polarity.
-
Actionable Advice:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3-0.4 and show good separation from the impurity. Common solvent systems for alcohols are mixtures of hexanes and ethyl acetate.
-
Column Preparation: Pack a glass column with silica gel.
-
Loading and Elution: Load your crude material onto the column and elute with the chosen solvent system. Collect fractions and analyze them by TLC or GC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
III. Data & Protocols
Table 1: Physicochemical Properties of [(3R)-3-Methyloxolan-3-yl]methanol and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| [(3R)-3-Methyloxolan-3-yl]methanol | C₆H₁₂O₂ | 116.16 | Not readily available, requires vacuum distillation. | Target compound. |
| (3S)-3-Methyloxolan-3-yl]methanol | C₆H₁₂O₂ | 116.16 | Same as (R)-enantiomer. | Enantiomeric impurity. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 °C | Common reaction solvent. |
| Toluene | C₇H₈ | 92.14 | 111 °C | Common reaction solvent. |
Note: The boiling point of the target molecule is not widely published and will be highly dependent on the vacuum pressure.
Protocol 1: Step-by-Step Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a Claisen adapter. Ensure all joints are greased and airtight.[10] Place a stir bar in the round-bottom flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a trap in between. Turn on the vacuum and allow the system to reach a stable low pressure.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will primarily consist of residual low-boiling solvents.
-
Main Fraction: As the temperature stabilizes at the head of the column, switch receiving flasks to collect the main product fraction.
-
Tailings: Stop the distillation before the flask runs dry to prevent the concentration of high-boiling, potentially unstable impurities.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Analytical Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane : Isopropanol.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or a Refractive Index (RI) detector.
-
Column Temperature: 25 °C
-
-
Analysis & Optimization: Inject the sample and analyze the chromatogram. If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 Hexane:Isopropanol) to optimize the resolution between the two enantiomer peaks.
IV. Visualized Workflows
Diagram 1: General Purification Workflow
This diagram outlines the logical sequence of steps for purifying crude [(3R)-3-Methyloxolan-3-yl]methanol.
Caption: A multi-step purification and analysis workflow.
Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess (ee)
This diagram provides a logical path for diagnosing and solving issues related to low chiral purity.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. skpharmteco.com [skpharmteco.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isolation of [(3R)-3-Methyloxolan-3-yl]methanol
Welcome to the technical support guide for the work-up and isolation of [(3R)-3-Methyloxolan-3-yl]methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral tertiary alcohol. As a small, polar molecule, its isolation presents unique challenges that are often not encountered with larger, less polar compounds. This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting solutions to help you maximize your yield and purity.
Understanding the Target Molecule: Key Physicochemical Properties
Before troubleshooting the isolation, it's critical to understand the properties of [(3R)-3-Methyloxolan-3-yl]methanol.
| Property | Value/Description | Implication for Work-up |
| Molecular Formula | C₆H₁₂O₂ | Relatively low molecular weight. |
| Molecular Weight | 116.16 g/mol [1] | Can be volatile; care must be taken during solvent removal. |
| Structure | Tertiary alcohol on a tetrahydrofuran (THF) ring | Prone to acid-catalyzed dehydration.[2][3] The ether and alcohol groups make it highly polar. |
| Polarity | High | High solubility in water and other polar solvents, making extraction from aqueous media challenging.[4][5] |
| Chirality | Contains a stereocenter at the C3 position | Requires analytical methods like chiral HPLC to determine enantiomeric purity.[6][7] |
Standard Work-up & Isolation Workflow
A typical work-up procedure aims to separate the desired product from the reaction mixture, which may contain unreacted starting materials, catalysts, salts, and byproducts. The high polarity of our target molecule necessitates a carefully planned extraction strategy.
Caption: General workflow for the isolation of [(3R)-3-Methyloxolan-3-yl]methanol.
Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during the isolation of polar alcohols like [(3R)-3-Methyloxolan-3-yl]methanol.
Q1: My final yield is extremely low. Where did my product go?
Answer: This is the most common issue, and it's almost always due to the product's high water solubility. During the aqueous work-up, a significant portion of your polar product can remain in the aqueous layer instead of partitioning into the organic solvent.
Causality & Solution:
-
Insufficient Salting-Out: The principle of "salting out" is to decrease the solubility of organic compounds in the aqueous phase by increasing the ionic strength of the solution.[4] Before extraction, always saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This makes the aqueous phase much more polar, effectively "pushing" your less-polar (but still polar) product into the organic layer.
-
Incorrect Solvent Choice: While diethyl ether is a common extraction solvent, it is not the best choice for highly polar molecules. Solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) are more effective. For extremely polar products, a mixture including a small amount of an alcohol (e.g., 10% isopropanol in chloroform) can be used, but be aware this may also pull in more water and salts.
-
Insufficient Extractions: Do not perform one large extraction. Instead, perform multiple smaller extractions (e.g., 3 x 50 mL is far superior to 1 x 150 mL). This is a direct application of the partition coefficient principle, ensuring a more complete transfer of the product to the organic phase.[8]
-
Back-Extraction: After your initial extractions, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product.
Caption: Decision process for troubleshooting low product yield.
Q2: I observed a significant byproduct in my final sample. TLC and NMR suggest it's an alkene. What happened?
Answer: You have likely experienced an acid-catalyzed dehydration of your tertiary alcohol. Tertiary alcohols are highly susceptible to elimination reactions (E1 mechanism) in the presence of acid, even trace amounts, especially when heated.[2][3]
Causality & Solution:
-
Acidic Quench: If your reaction quench was performed with a strong acid (e.g., 1M HCl), you created the perfect conditions for dehydration. The acid protonates the hydroxyl group, turning it into a good leaving group (H₂O), which then departs to form a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon to form an alkene.
-
Prevention:
-
Use a Neutral or Mildly Basic Quench: Always quench reactions that produce tertiary alcohols with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, or with sodium bicarbonate (NaHCO₃) if the reaction conditions permit.
-
Avoid Acidic Wash Steps: Do not wash the organic layer with acidic solutions.
-
Careful Purification: If using silica gel chromatography, be aware that standard silica gel is acidic and can cause dehydration on the column. To mitigate this, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent or use a different stationary phase like neutral alumina.[9]
-
Q3: A persistent emulsion formed during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when working with polar compounds or when the reaction mixture contains surfactants or fine particulates. They are a third phase between the organic and aqueous layers that prevents clean separation.
Causality & Solution:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can cause emulsions. Gentle, repeated inversions are usually sufficient.[8]
-
Breaking the Emulsion:
-
Add Brine: The most common solution is to add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® or glass wool. This can break up the fine droplets that form the emulsion.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-60 minutes) will allow the layers to separate on their own.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
For a polar, relatively low molecular weight alcohol, the two primary methods are distillation and column chromatography.
-
Vacuum Distillation: If the product is thermally stable and has a boiling point significantly different from any impurities, this is an excellent method for purification on a larger scale.
-
Flash Column Chromatography: This is the most common laboratory-scale method.
-
Stationary Phase: Use silica gel. As mentioned in the troubleshooting section, if acid-sensitive impurities or the product itself is a concern, consider using neutralized silica or neutral alumina.[9]
-
Eluent System: Due to the product's polarity, you will need a polar eluent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing). If the product does not move, adding a small amount of methanol (1-5%) to the ethyl acetate can help elute the compound.[9][10]
-
Q2: How do I completely remove water from my final product?
After drying the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄) and filtering, residual water can still be present.
-
Azeotropic Removal: If trace water is a major concern, you can dissolve the crude product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Then, remove the solvent by rotary evaporation. This process will carry the residual water with it.
-
High Vacuum: Placing the product under a high vacuum for several hours can remove the last traces of water and volatile organic solvents.
Q3: How can I confirm the enantiomeric purity (e.e.) of my [(3R)-3-Methyloxolan-3-yl]methanol?
Since the target molecule is chiral, verifying its stereochemical integrity is crucial.
-
Chiral HPLC: This is the gold standard. The sample is run on a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP).[6][7] The two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification. Common chiral columns are based on cellulose or amylose derivatives.[6]
-
NMR with Chiral Shift Reagents: An alternative is to use Nuclear Magnetic Resonance (NMR) spectroscopy. By adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube, the enantiomers will form diastereomeric complexes. This breaks the magnetic equivalence of corresponding protons in the two enantiomers, causing their signals to split, which can then be integrated to determine the enantiomeric ratio.
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for a Polar Product
-
Quench: Cool the reaction vessel in an ice-water bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Stir for 10-15 minutes.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Saturate: Add solid NaCl to the separatory funnel until no more salt dissolves (saturation). This will significantly aid in partitioning the polar product into the organic layer.[4]
-
First Extraction: Add a volume of ethyl acetate (EtOAc) approximately equal to the aqueous volume. Invert the funnel gently 10-15 times, venting frequently to release pressure.[8]
-
Separate: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask. Pour the upper organic layer out through the top of the funnel into a separate flask labeled "Combined Organics."
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 4-5) at least two more times with fresh EtOAc. Combine all organic layers.
-
Wash: Wash the combined organic layers with a small portion of brine (saturated aq. NaCl). This helps remove any residual water and salts from the organic phase.
-
Dry: Drain the washed organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Filter & Concentrate: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh EtOAc to ensure complete recovery. Remove the solvent from the filtrate using a rotary evaporator. Be cautious with the bath temperature to avoid co-evaporation of your volatile product.
References
- CN110683960A - Synthesis method of (R)
-
Isolation and Purification of Organic Compounds Extraction (Expt #2) - University of California, Irvine. [Link]
-
How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. [Link]
-
Extraction Protocol for Polar Solvents - University of Rochester, Department of Chemistry. [Link]
-
tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. [Link]
-
Novel synthetic methodology for the synthesis of Ticagrelor - Journal of Chemical and Pharmaceutical Research. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI. [Link]
-
Purification of strong polar and basic compounds - Reddit: r/Chempros. [Link]
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). [Link]
-
How to purify tertiary alcohol? - ResearchGate. [Link]
-
Elimination Reactions of Alcohols - Master Organic Chemistry. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage. [Link]
-
Advanced Fermentation Troubleshooting for Craft Distillers - Barrel Clarity. [Link]
-
Unusual effects of separation conditions on chiral separations - ResearchGate. [Link]
-
Dehydration of Secondary and Tertiary Alcohols - YouTube. [Link]
-
Methanol - Wikipedia. [Link]
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- 1. 15833-64-4 | (3-Methyloxolan-3-yl)methanol - Moldb [moldb.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Stability Testing of [(3R)-3-Methyloxolan-3-yl]methanol and its Derivatives
Welcome to the technical support center for the stability testing of [(3R)-3-Methyloxolan-3-yl]methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability assessment of this important class of chiral building blocks.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability testing of [(3R)-3-Methyloxolan-3-yl]methanol and its derivatives.
Q1: What are the primary factors that can influence the stability of [(3R)-3-Methyloxolan-3-yl]methanol and its derivatives?
A1: The stability of [(3R)-3-Methyloxolan-3-yl]methanol and its derivatives can be affected by several factors, including temperature, humidity, light, pH, and the presence of oxidizing agents.[1][2][3] The ether linkage in the oxolane ring and the primary alcohol group are potential sites for degradation. For derivatives, the nature of the substituent will also play a crucial role in the overall stability profile.
Q2: What are the initial steps I should take when designing a stability study for a new derivative of [(3R)-3-Methyloxolan-3-yl]methanol?
A2: The initial and most critical step is to perform forced degradation (stress testing) studies.[2][4] This involves subjecting the molecule to harsh conditions (e.g., strong acids, bases, high heat, oxidation, and photolysis) to intentionally induce degradation.[5][6] The goal is to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[7][8]
Q3: What is a "stability-indicating method," and why is it crucial for my experiments?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7] It is crucial because it ensures that the measured decrease in the API concentration is due to degradation and not analytical interference. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[9][10]
Q4: How do I choose the appropriate analytical technique for stability testing of these compounds?
A4: For chiral molecules like [(3R)-3-Methyloxolan-3-yl]methanol and its derivatives, chiral chromatography is often necessary to separate and quantify the enantiomers.[11][12] Techniques like chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are commonly employed.[10][13] The choice between HPLC and GC will depend on the volatility and thermal stability of the specific derivative. For non-volatile or thermally labile compounds, HPLC is generally preferred.[13][14]
Q5: What are the typical long-term stability testing conditions I should use?
A5: Long-term stability studies are designed to evaluate the product's quality over its proposed shelf life under recommended storage conditions.[15] According to ICH guidelines, typical long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[15][16] The testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][18]
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your stability testing experiments.
Issue 1: Unexpected Peaks in the Chromatogram During a Stability Study
Causality: The appearance of new, unexpected peaks in your chromatogram during a stability study is a strong indicator of degradation. These peaks represent the formation of degradation products.
Troubleshooting Steps:
-
Verify System Suitability: First, ensure that your analytical system is performing correctly. Check system suitability parameters such as peak resolution, tailing factor, and theoretical plates to rule out any issues with the column or instrument.
-
Analyze a Control Sample: Inject a freshly prepared, unstressed sample of your compound to confirm that the unexpected peaks are not present initially. This will help differentiate between degradation products and impurities from the starting material.
-
Perform Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis on the main analyte peak. A non-pure peak suggests the co-elution of a degradation product.[19]
-
Characterize the Degradation Products: If the new peaks are confirmed to be degradation products, the next step is to characterize them. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information about the molecular weight of the degradation products, which can help in elucidating their structures.[4][20]
Issue 2: Drifting Retention Times in HPLC Analysis
Causality: Fluctuations in retention times can compromise the reliability of your stability data. This issue can stem from various factors related to the mobile phase, column, or HPLC system.[21]
Troubleshooting Steps:
| Potential Cause | Solution |
| Mobile Phase Composition Change | Ensure mobile phase reservoirs are covered to prevent evaporation of volatile organic components. Prepare fresh mobile phase daily.[21] |
| Column Temperature Variation | Use a column oven to maintain a consistent temperature. Ensure the laboratory temperature is stable.[21] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Pump Issues | Check the pump for leaks and ensure it is delivering a consistent flow rate.[22] |
Issue 3: Poor Resolution Between the Parent Compound and a Degradation Product
Causality: Inadequate separation between the active ingredient and its degradation products will lead to inaccurate quantification and a non-stability-indicating method.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Methodically vary the organic modifier and aqueous phase ratio. For polar compounds that are difficult to retain on standard C18 columns, consider using a more polar stationary phase or aqueous normal phase (ANP) chromatography.[23][24]
-
Adjust pH of the Mobile Phase: If your compound or its degradants are ionizable, adjusting the pH of the mobile phase can significantly impact their retention and selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano, or a different chiral stationary phase).
-
Gradient Elution: If isocratic elution does not provide adequate separation, develop a gradient method to improve the resolution of closely eluting peaks.
III. Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.
Objective: To generate degradation products of [(3R)-3-Methyloxolan-3-yl]methanol or its derivatives under various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[5][6]
Materials:
-
[(3R)-3-Methyloxolan-3-yl]methanol or its derivative
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 N HCl.
-
Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 N NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time.
-
Withdraw samples, neutralize with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified time.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at a high temperature (e.g., 80-100°C) for a specified duration.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples, ensuring a control sample is protected from light.
-
Data Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV/MS). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Workflow for Stability-Indicating Method Development
The following diagram illustrates a typical workflow for developing a stability-indicating analytical method.
Caption: Workflow for developing a stability-indicating HPLC method.
IV. References
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at:
-
Recent Trends in Stability Testing of Pharmaceutical Products: A Review. - RJPBCS. Available at:
-
Stability Studies and Testing of Pharmaceuticals: An Overview | LCGC International. Available at:
-
Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector - YouTube. Available at: [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. Available at: [Link]
-
A Review on Force Degradation Studies for Drug Substances - ijarsct. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]
-
Degradation Pathways | Request PDF - ResearchGate. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. Available at: [Link]
-
The Stability Challenges for Pharmaceutical Products - RSSL. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization - SynThink. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Identification of the major degradation pathways of ticagrelor - PubMed. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available at: [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Available at: [Link]
-
Chiral analysis - Wikipedia. Available at: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Available at: [Link]
-
Pharmaceutical Impurities and Degradation Products: An Overview - Hilaris Publisher. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
4 Factors Influencing the Stability of Medicinal Products - QbD Group. Available at: [Link]
-
Troubleshooting in HPLC: A Review - IJSDR. Available at: [Link]
-
[(3R)-3-methyloxolan-3-yl]methanol (1 x 1 g) | Reagentia. Available at: [Link]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sepscience.com [sepscience.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
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- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
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- 16. ema.europa.eu [ema.europa.eu]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. rjpbcs.com [rjpbcs.com]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 22. ijsdr.org [ijsdr.org]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
Comparative Guide: Synthetic Routes to [(3R)-3-Methyloxolan-3-yl]methanol
This guide provides an in-depth technical comparison of synthetic routes to [(3R)-3-Methyloxolan-3-yl]methanol (also known as ((3R)-3-methyltetrahydrofuran-3-yl)methanol ), a critical chiral building block in drug discovery.
Executive Summary
[(3R)-3-Methyloxolan-3-yl]methanol (CAS: 1268492-90-5 ; Racemate CAS: 15833-64-4 ) features a quaternary chiral center at the 3-position of the tetrahydrofuran ring. This structural motif is increasingly prevalent in fragment-based drug design due to its ability to restrict conformational flexibility and improve metabolic stability compared to non-quaternary analogs.
This guide compares three distinct synthetic strategies:
-
Chemoenzymatic Resolution (Recommended): High scalability, green chemistry metrics, and superior enantiomeric excess (>99% ee).
-
Classical Chemical Resolution: Robust but lower yielding (max 50% theoretical) using camphorsulfonyl chloride.
-
De Novo Asymmetric Synthesis: High step count but avoids resolution losses; utilizes chiral auxiliaries.
Route Analysis & Comparison
Route A: Chemoenzymatic Resolution (The "Green" Standard)
This route combines the efficiency of bulk chemical synthesis with the high selectivity of biocatalysis. It is currently the preferred method for kilogram-scale production due to the availability of robust lipases like Candida antarctica Lipase B (CAL-B).
-
Mechanism: Kinetic resolution of the racemic precursor ester or alcohol.
-
Key Advantage: Mild conditions, reusable catalyst, and high optical purity.
-
Limitation: Maximum 50% yield per pass (unless dynamic kinetic resolution is employed).
Route B: Classical Chemical Resolution
A traditional approach involving the formation of diastereomeric salts or covalent adducts.
-
Mechanism: Derivatization of the racemic alcohol with a chiral resolving agent (e.g., D-(+)-10-Camphorsulfonyl chloride), followed by fractional crystallization.
-
Key Advantage: Does not require specialized biological handling; highly predictable scale-up.
-
Limitation: Labor-intensive crystallization; high solvent usage; lower atom economy.
Route C: Asymmetric Alkylation (Chiral Auxiliary)
Constructs the quaternary center stereoselectively from the start.
-
Mechanism: Alkylation of a chiral enolate (e.g., derived from an Evans oxazolidinone or Myers pseudoephedrine auxiliary).
-
Key Advantage: Theoretically 100% yield of the desired enantiomer.
-
Limitation: Requires expensive stoichiometric chiral auxiliaries and cryogenic conditions (-78 °C).
Detailed Experimental Protocols
Protocol A: Chemoenzymatic Synthesis (Recommended)
Step 1: Synthesis of Racemic Methyl 3-methyltetrahydrofuran-3-carboxylate
-
Starting Material: Methyl tetrahydrofuran-3-carboxylate (commercially available).
-
Alkylation:
-
Cool a solution of diisopropylamine (1.1 eq) in THF to -78 °C. Add n-BuLi (1.1 eq) dropwise to generate LDA.
-
Add methyl tetrahydrofuran-3-carboxylate (1.0 eq) dropwise. Stir for 30 min.
-
Add methyl iodide (1.2 eq). Allow to warm to room temperature (RT) over 2 hours.
-
Quench: Saturated NH₄Cl. Extract with EtOAc.
-
Step 2: Enzymatic Hydrolysis (Resolution)
-
Reaction: Suspend the racemic ester (10 g) in phosphate buffer (pH 7.0, 100 mL).
-
Catalyst: Add immobilized CAL-B (Novozym 435, 10 wt% loading).
-
Conditions: Stir at 30 °C. Maintain pH 7.0 by auto-titration with 1N NaOH.
-
Monitoring: Monitor enantiomeric excess (ee) of the unreacted ester via Chiral GC/HPLC. Stop when conversion reaches ~50-55% (to ensure high ee of the remaining ester).
-
Workup: Filter off the enzyme (reusable). Extract the unreacted ester (which is typically the (R)-enantiomer for this substrate class, verify specific lipase preference experimentally) with hexane/EtOAc. The hydrolyzed acid is in the aqueous phase.
Step 3: Reduction to Target Alcohol
-
Reduction: Dissolve the resolved (R)-ester in anhydrous THF.
-
Reagent: Add LiAlH₄ (1.5 eq) at 0 °C carefully.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.
-
Final Yield: ~40-45% (from racemate), >99% ee.
Protocol B: Chemical Resolution (Camphorsulfonate)
-
Derivatization: React racemic [(3-methyloxolan-3-yl)]methanol (synthesized via reduction of the racemic ester from Step A1) with D-(+)-10-Camphorsulfonyl chloride (1.1 eq) and Pyridine/DMAP in DCM.
-
Crystallization: The resulting diastereomeric sulfonate esters are separated by fractional crystallization from ethanol/heptane. The (3R)-diastereomer typically crystallizes out (confirm via X-ray or optical rotation comparison).
-
Hydrolysis: Treat the purified crystals with NaOH/MeOH reflux to cleave the sulfonate and regenerate the chiral alcohol.
-
Purification: Distillation or column chromatography.
Performance Comparison Table
| Metric | Chemoenzymatic (Route A) | Chemical Resolution (Route B) | Asymmetric Alkylation (Route C) |
| Overall Yield | 40-45% (from racemate) | 30-35% | 60-70% |
| Enantiomeric Excess | >99% | >98% (after mult.[3] recryst.) | 90-95% |
| Step Count | 3 | 4 | 5+ |
| Scalability | High (kg to ton) | Medium (crystallization limits) | Low (cryogenic steps) |
| Green Chemistry | High (aqueous buffer, reusable cat) | Low (chlorinated solvents) | Low (stoichiometric waste) |
| Cost Efficiency | High | Medium | Low |
Pathway Visualization
Figure 1: Chemoenzymatic Workflow (Route A)
Caption: Chemoenzymatic route leveraging lipase selectivity to isolate the (R)-enantiomer from a racemic precursor.
Figure 2: Chemical Resolution Workflow (Route B)
Caption: Classical resolution via formation and separation of diastereomeric camphorsulfonate esters.
References
-
Synthesis of Racemic Precursor (Alkylation Strategy)
- Methodology adapted from: U.S. Patent 6,521,765. "Process for the preparation of 3-methyltetrahydrofuran." (Describes conversion of hydroxymethyl precursors).
-
Source:
-
Chiral Resolution (Camphorsulfonate Method)
- Methodology adapted from: CN Patent 104262301A. "Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
-
Source:
-
Biocatalytic Resolution (General Lipase Protocols)
- Reference: "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates..." (Demonstrates CAL-B efficiency for hindered alcohols).
-
Source:
-
Target Compound Data
-
Compound: [(3R)-3-Methyloxolan-3-yl]methanol (CAS 1268492-90-5).[4]
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for [(3R)-3-Methyloxolan-3-yl]methanol Characterization
Introduction: The Analytical Imperative for a Chiral Building Block
[(3R)-3-Methyloxolan-3-yl]methanol, a chiral molecule featuring a tertiary alcohol and a tetrahydrofuran ring, serves as a valuable building block in pharmaceutical synthesis.[1][][3] Its precise three-dimensional structure, specifically the (R)-configuration, is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is not merely a quality control checkpoint but a foundational requirement for drug development. The presence of its enantiomer, (S)-3-Methyloxolan-3-yl]methanol, can represent a critical impurity, potentially leading to off-target effects or reduced therapeutic efficacy.
This guide provides a comprehensive comparison of orthogonal analytical methods for the complete characterization of [(3R)-3-Methyloxolan-3-yl]methanol. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, emphasizing a cross-validation framework where each method corroborates and complements the others. This integrated approach ensures the unambiguous confirmation of identity, purity, and, most critically, enantiomeric integrity, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[4][5][6][7]
Orthogonal Analytical Techniques: A Comparative Overview
A robust analytical strategy relies on employing multiple, diverse techniques (orthogonality) to assess different attributes of the molecule. For [(3R)-3-Methyloxolan-3-yl]methanol, we classify these into two primary categories: chromatographic techniques for separation and quantification, and spectroscopic techniques for structural elucidation.
Chromatographic Techniques: Purity and Enantiomeric Excess
Chromatographic methods are the cornerstone for assessing both chemical and chiral purity. They physically separate the target analyte from impurities and its enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for accurately determining enantiomeric purity. The underlying principle involves the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[8][9] The differing stability of these complexes results in different retention times, allowing for their separation and quantification. Due to the lack of a strong chromophore in the target molecule, a Universal detector like a Refractive Index Detector (RID) or derivatization to add a UV-active group may be necessary.[10] Alternatively, coupling with a mass spectrometer (LC-MS) provides excellent sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for analyzing volatile and thermally stable compounds like [(3R)-3-Methyloxolan-3-yl]methanol. When coupled with a Mass Spectrometry (MS) detector, it becomes a powerful tool for both identifying and quantifying volatile impurities.[11][12][13] The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak and tentatively identify unknown impurities through library matching. For chiral analysis, a chiral GC column is required.
Spectroscopic Techniques: Structural Elucidation and Functional Group Identity
Spectroscopic methods provide detailed information about the molecule's structure and the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is arguably the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for confirmation of its connectivity and overall structure.[14][15] For chiral molecules, the use of chiral shift reagents can sometimes help distinguish between enantiomers, although this is more complex than a direct chromatographic separation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.[16][17][18] For [(3R)-3-Methyloxolan-3-yl]methanol, FT-IR can quickly verify the presence of the alcohol (O-H stretch, typically a broad band around 3300-3500 cm⁻¹) and the ether linkage within the tetrahydrofuran ring (C-O stretch, around 1050-1150 cm⁻¹).[19][20]
The Cross-Validation Framework
For instance, NMR confirms the molecular structure of the primary peak observed in both GC-MS and HPLC. GC-MS provides the mass of the molecule, which corroborates the structure proposed by NMR, and also identifies potential impurities. FT-IR confirms the functional groups expected from the NMR-elucidated structure. Finally, Chiral HPLC provides the critical data on the enantiomeric ratio, which cannot be determined by standard NMR or GC-MS.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols and Method Validation
The following protocols are provided as robust starting points for the analysis of [(3R)-3-Methyloxolan-3-yl]methanol. All quantitative methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][6][7]
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the (R)- and (S)-enantiomers. The choice of a polysaccharide-based chiral stationary phase is a common and effective starting point for chiral alcohol separations.[9][21]
Step-by-Step Methodology:
-
Column Selection: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A normal phase mobile phase is often effective. Start with a screen of n-Hexane and Isopropyl Alcohol (IPA) mixtures (e.g., 95:5, 90:10, 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if there is any end-absorption.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability: Prepare a sample of the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.
Method Validation Summary: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[22][23]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (R ≥ 1.5) between enantiomers and from any known impurities. | Ensures the method can accurately measure the analyte in the presence of other components. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Defines the lowest amount of the undesired enantiomer that can be reliably quantified. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer over a range (e.g., LOQ to 1.0%). | Confirms a direct relationship between detector response and concentration. |
| Accuracy | % Recovery of 80-120% for spiked samples of the undesired enantiomer. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 10% at the limit level for multiple injections. | Demonstrates the consistency of results for repeated analyses of the same sample. |
Protocol 2: GC-MS Method for Identification and Impurity Profiling
This protocol is designed to confirm the identity and molecular weight of the compound and to identify and quantify any volatile impurities.
Step-by-Step Methodology:
-
Column Selection: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Sample Preparation: Dissolve the sample in Methanol or Dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
Protocol 3: NMR Spectroscopic Analysis for Structural Confirmation
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[14]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Analysis (Predicted):
-
A singlet for the methyl (CH₃) protons.
-
Multiplets for the four methylene (CH₂) protons of the ring.
-
A singlet for the methylene (CH₂) protons of the hydroxymethyl group.
-
A broad singlet for the hydroxyl (OH) proton (this peak can exchange with water and its position is variable).
-
-
¹³C NMR Analysis (Predicted):
-
Six distinct signals corresponding to the six carbon atoms in the molecule.
-
Protocol 4: FT-IR Analysis for Functional Group Confirmation
Step-by-Step Methodology:
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt (NaCl or KBr) plates.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Data Integration: A Decision-Making Workflow
Caption: Decision workflow for batch release based on analytical data.
Conclusion
The robust characterization of [(3R)-3-Methyloxolan-3-yl]methanol demands more than the application of a single analytical technique. It requires a well-designed, orthogonal approach where chromatographic and spectroscopic methods are cross-validated to provide a complete and reliable assessment of the molecule's identity, purity, and stereochemistry. By integrating data from NMR, FT-IR, GC-MS, and Chiral HPLC, researchers and drug development professionals can ensure the quality and consistency of this critical chiral intermediate, thereby safeguarding the integrity of the subsequent drug development process. Adherence to established validation guidelines like ICH Q2(R1) is paramount for ensuring the trustworthiness and regulatory acceptance of the analytical data generated.
References
- Vertex AI Search. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound.
- IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 69, 1469-1474.
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- PubMed. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- KnE Publishing. (2021). Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry.
- University of Turin. Analytical Strategies For The Characterization of Botanicals.
- Journal of Chromatography A. (1998). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, menthol) in lozenges.
- Moldb. (3-Methyloxolan-3-yl)methanol.
- BOC Sciences. [(3R)-3-Fluorooxolan-3-Yl]methanol.
- Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
- U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry.
- MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application.
- Journal of Pharmacognosy and Phytochemistry. (2017). GC-MS and FT-IR Analysis of Methanol crude Extract of Cyathula prostrata Linn Blume.
- Journal of Medicinal Plants. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Doc Brown's Chemistry. Infrared spectrum of methanol.
- Journal of Chemical Society of Nigeria. (2022). GC-MS Analysis of Methanol Extract of Strychnos Innocua (Delile) Root Bark.
- LCGC International - Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. ICH Q2 Analytical Method Validation.
- International Council for Harmonisation. Quality Guidelines.
- Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
- Doc Brown's Chemistry. Proton nmr spectrum of methanol.
- Journal of Emerging Technologies and Innovative Research. (2014). FT-IR analysis of methanolic extract of leaf of Indigoferatinctoria.
- Journal of Research of the National Bureau of Standards. (1951). Infrared spectra of methanol, ethanol, and n-propanol.
- Reagentia. [(3R)-3-methyloxolan-3-yl]methanol (1 x 1 g).
- ResearchGate. 13 C NMR spectral signals of the compound isolated from the methanol....
Sources
- 1. 15833-64-4 | (3-Methyloxolan-3-yl)methanol - Moldb [moldb.com]
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- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. d-nb.info [d-nb.info]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 11. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ajchem-a.com [ajchem-a.com]
- 14. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 19. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Absolute Configuration Validation of [(3R)-3-Methyloxolan-3-yl]methanol Derivatives
Executive Summary: The Quaternary Conundrum
[(3R)-3-Methyloxolan-3-yl]methanol represents a class of chiral building blocks critical for bioisosteric replacement of gem-dimethyl groups in drug discovery. However, validating its absolute configuration (AC) presents a specific analytical challenge: the chirality resides on a quaternary carbon (C3).
Unlike secondary alcohols, this molecule lacks a proton attached directly to the chiral center. Consequently, standard NMR techniques (NOE/ROE) and classical Mosher ester analysis often fail due to insufficient anisotropic discrimination or steric ambiguity.
This guide objectively compares the two most rigorous validation pathways: Vibrational Circular Dichroism (VCD) (the modern solution-phase standard) and Single Crystal X-Ray Diffraction (SC-XRD) (the classical solid-state benchmark).
Critical Analysis of Methodologies
The "Gold Standard": Single Crystal X-Ray Diffraction (SC-XRD)
While definitive, SC-XRD is often impractical for this specific substrate because [(3R)-3-Methyloxolan-3-yl]methanol is typically a viscous oil or low-melting solid. Direct crystallization is rarely successful.
-
The Fix: Derivatization with a "crystallinity engine" containing a heavy atom (e.g., p-nitrobenzoate or 3,5-dinitrobenzoate).
-
The Risk: If the crystal quality is poor, the Flack parameter (absolute structure parameter) may be inconclusive for light-atom structures unless copper (Cu) radiation is used.
The Modern Contender: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light (
-
The Advantage: It works on neat oils or solutions.[1] No crystallization is required.
-
The Mechanism: The experimental spectrum is compared against a Density Functional Theory (DFT) predicted spectrum.[2]
-
Suitability: Ideal for quaternary centers where electronic circular dichroism (ECD) signals are weak or absent in the UV-Vis region.
The "Trap": Modified Mosher’s Method (NMR)
WARNING: For quaternary centers, the Mosher method (
-
Small
values (< 0.02 ppm). -
Ambiguous conformational preferences of the MTPA plane due to steric bulk at the quaternary C3. Recommendation: Do not rely solely on Mosher analysis for this substrate.
Comparative Data Profile
| Feature | Method A: VCD Spectroscopy | Method B: SC-XRD (Derivatized) | Method C: Mosher NMR |
| Sample State | Solution or Neat Oil | Single Crystal (Solid) | Solution |
| Sample Qty | 5–10 mg (Recoverable) | 10–50 mg (Destructive*) | 2–5 mg (Destructive) |
| Turnaround | 24–48 Hours | 1–2 Weeks (incl. synthesis) | 4–6 Hours |
| Quaternary Reliability | High (Fingerprint match) | Definitive (Direct observation) | Low/Medium (Ambiguous) |
| Cost | Medium (Computational time) | High (Synthesis + Beam time) | Low |
*Destructive in the sense that the target alcohol is chemically modified, though hydrolysis is possible.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical decision path for validating the AC of 3,3-disubstituted oxolane derivatives.
Figure 1: Analytical Decision Matrix for Quaternary Chiral Centers.
Experimental Protocols
Protocol A: VCD Validation (Recommended)
This protocol relies on the comparison of experimental spectra with ab initio calculations.[1][2]
Phase 1: Computational Prediction (In-Silico)
-
Conformational Search: Perform a Monte Carlo or Molecular Dynamics search (e.g., using MMFF94 force field) on the (3R)-enantiomer. The oxolane ring envelope conformation is critical.
-
Geometry Optimization: Optimize the lowest energy conformers (within 3 kcal/mol) using DFT at the B3LYP/6-31G(d) level or higher (e.g., B3LYP/cc-pVTZ).
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the optimized geometries.
-
Spectral Simulation: Generate the Boltzmann-weighted VCD spectrum.
Phase 2: Experimental Acquisition
-
Sample Prep: Dissolve ~10 mg of the analyte in
or (concentration ~0.1 M) in a BaF2 cell (100 µm path length). -
Measurement: Acquire IR and VCD spectra using a Fourier Transform VCD (FT-VCD) spectrometer (e.g., BioTools ChiralIR). Collect ~2000-4000 scans to improve Signal-to-Noise ratio (S/N).
-
Baseline Correction: Subtract the solvent spectrum.
Phase 3: Analysis Compare the sign and intensity of key bands (fingerprint region: 1000–1400 cm⁻¹).
-
Match: If signs align, the sample is (3R).
-
Mirror Image: If signs are inverted, the sample is (3S).
Protocol B: SC-XRD Derivatization (Validation)
If VCD is ambiguous or regulatory filing requires X-ray data, synthesize the p-nitrobenzoate ester.
Step-by-Step Synthesis:
-
Reaction: Dissolve [(3R)-3-Methyloxolan-3-yl]methanol (1.0 eq) in dry
. -
Reagents: Add triethylamine (1.5 eq), DMAP (0.1 eq), and p-nitrobenzoyl chloride (1.2 eq).
-
Conditions: Stir at
for 4 hours under . -
Workup: Quench with saturated
, extract with DCM, and dry over . -
Crystallization: The resulting ester is often a solid. Recrystallize by slow evaporation using a Hexane/Ethyl Acetate or Pentane/Ether system.
-
XRD: Mount the crystal. The nitro group provides good scattering; the aromatic ring facilitates stacking for lattice formation.
VCD Workflow Visualization
Figure 2: Vibrational Circular Dichroism (VCD) Validation Workflow.
References
-
Nafie, L. A. (2025).[3] Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications.
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. American Laboratory.
-
Merten, C., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai factor for absolute configuration with confidence. Journal of Cheminformatics.
-
Hoye, T. R., et al. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols.
-
Urban, S., et al. (2016). Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method. Chemical Science.
Sources
A Senior Application Scientist's Guide to In-Silico Conformational Analysis of [(3R)-3-Methyloxolan-3-yl]methanol
Abstract
The three-dimensional structure of a molecule is paramount in determining its biological activity and physicochemical properties. This is particularly crucial in drug discovery and development, where the specific conformation of a small molecule dictates its interaction with a biological target. This guide provides a comprehensive, in-silico examination of the conformational landscape of [(3R)-3-Methyloxolan-3-yl]methanol, a key heterocyclic building block in medicinal chemistry.[1][] We will explore a robust computational workflow, from initial structure preparation to high-level quantum mechanical calculations, to identify and compare the stable conformers of this molecule. The methodologies detailed herein are designed to be both scientifically rigorous and practically applicable for researchers in computational chemistry and drug design.
Introduction: The Significance of Conformational Flexibility in Drug Design
The concept that a molecule's function is intrinsically linked to its structure is a cornerstone of modern chemistry and pharmacology. For flexible molecules, this principle extends to their conformational isomers, or conformers, which are different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The exploration of a molecule's conformational space is a critical task in computer-aided drug design (CADD).[3] Different conformers can exhibit distinct biological activities, and identifying the bioactive conformation is often a key step in designing potent and selective ligands.
[(3R)-3-Methyloxolan-3-yl]methanol (Figure 1), with its molecular formula C6H12O2 and molecular weight of 116.16 g/mol , is a chiral molecule containing a tetrahydrofuran ring, a methyl group, and a hydroxymethyl group.[1][4][5] The presence of multiple rotatable bonds suggests that this molecule can adopt a variety of conformations. Understanding the relative stabilities and geometries of these conformers is essential for predicting its behavior in biological systems and for its application as a synthetic intermediate.[]
This guide will present a systematic in-silico approach to model and compare the conformers of [(3R)-3-Methyloxolan-3-yl]methanol. We will employ a multi-tiered computational strategy, beginning with a broad conformational search using molecular mechanics and culminating in accurate energy calculations using quantum mechanics.
Figure 1: 2D Structure of [(3R)-3-Methyloxolan-3-yl]methanol
Caption: 2D chemical structure of [(3R)-3-Methyloxolan-3-yl]methanol.
Methodologies: A Validated In-Silico Workflow
The cornerstone of reliable computational analysis is a well-defined and validated workflow. The protocol described below is designed to efficiently explore the conformational space of [(3R)-3-Methyloxolan-3-yl]methanol and provide accurate energetic and geometric data for the most stable conformers.
Computational Workflow Overview
Our in-silico experiment will follow a sequential, multi-step process designed to balance computational cost with accuracy. This hierarchical approach ensures that a broad conformational search is performed efficiently at a lower level of theory, with the most promising candidates being refined at a higher, more computationally intensive level.
Caption: In-silico workflow for conformational analysis.
Step-by-Step Experimental Protocols
Protocol 1: Initial 3D Structure Generation
-
Software: A molecular builder such as Avogadro, ChemDraw, or the builder within a comprehensive modeling suite (e.g., Maestro, MOE).
-
Procedure:
-
Draw the 2D structure of [(3R)-3-Methyloxolan-3-yl]methanol, ensuring the correct stereochemistry at the chiral center.
-
Convert the 2D structure to a 3D representation using the software's cleaning or 3D generation function. This initial structure will serve as the starting point for the conformational search.
-
Save the structure in a standard molecular file format (e.g., MOL, SDF, PDB).
-
Protocol 2: Molecular Mechanics Conformational Search
-
Rationale: Molecular mechanics (MM) methods are computationally inexpensive and well-suited for rapidly exploring the vast conformational space of a flexible molecule.[6] The MMFF94s force field is a robust choice for organic molecules containing common functional groups like ethers and alcohols.[7]
-
Software: A computational chemistry package with conformational search capabilities (e.g., Schrödinger Maestro, Spartan, TINKER).[8]
-
Procedure:
-
Import the 3D structure of [(3R)-3-Methyloxolan-3-yl]methanol.
-
Select a conformational search method, such as a Monte Carlo Multiple Minimum (MCMM) or a systematic search.
-
Define the rotatable bonds to be sampled. For [(3R)-3-Methyloxolan-3-yl]methanol, these are primarily the C-C and C-O bonds of the hydroxymethyl side chain.
-
Set the force field to MMFF94s.
-
Specify the number of search steps (e.g., 10,000) and the energy window for saving structures (e.g., 10 kcal/mol above the global minimum).
-
Initiate the conformational search. The output will be an ensemble of low-energy conformers.
-
Protocol 3: Filtering and Clustering
-
Rationale: The conformational search will likely generate many redundant structures. Filtering by energy and clustering by root-mean-square deviation (RMSD) of atomic positions is an efficient way to identify unique, low-energy conformers.
-
Software: The analysis module of the computational chemistry package used for the search.
-
Procedure:
-
Load the output conformer ensemble from the previous step.
-
Apply an energy filter to retain only conformers within a specified energy window (e.g., 5 kcal/mol) of the lowest energy structure found.
-
Perform RMSD clustering on the filtered conformers. A typical RMSD cutoff for small molecules is 0.5 Å. This will group geometrically similar conformers, and a representative structure from each cluster will be selected for further analysis.
-
Protocol 4: Quantum Mechanical Geometry Optimization
-
Rationale: While molecular mechanics is excellent for searching conformational space, quantum mechanics (QM) provides a more accurate description of molecular energies and geometries.[9][10] Density Functional Theory (DFT) with a functional like B3LYP and a modest basis set like 6-31G(d) offers a good balance of accuracy and computational cost for geometry optimization of organic molecules.[11]
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
-
Procedure:
-
For each unique conformer identified in the clustering step, prepare an input file for the QM software.
-
Specify a geometry optimization calculation.
-
Define the level of theory: B3LYP functional and 6-31G(d) basis set.
-
Run the calculations. The output will be the optimized 3D coordinates and the electronic energy of each conformer.
-
Protocol 5: High-Accuracy Single-Point Energy Calculation
-
Rationale: To obtain more reliable relative energies of the conformers, a single-point energy calculation with a more advanced DFT functional and a larger basis set is recommended. The wB97X-D functional is a range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions might be important. The 6-311+G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, providing a more accurate description of the electron distribution.
-
Software: The same quantum chemistry package as in the previous step.
-
Procedure:
-
Using the optimized geometries from the B3LYP/6-31G(d) calculations, prepare new input files.
-
Specify a single-point energy calculation (no further geometry optimization).
-
Define the level of theory: wB97X-D functional and 6-311+G(d,p) basis set.
-
Run the calculations to obtain the final, high-accuracy electronic energies.
-
Results and Comparison of Conformers
Following the execution of the described workflow, a set of stable conformers of [(3R)-3-Methyloxolan-3-yl]methanol would be obtained. For the purpose of this guide, we will present a hypothetical but plausible set of results for the three lowest-energy conformers.
Table 1: Calculated Properties of the Three Lowest-Energy Conformers of [(3R)-3-Methyloxolan-3-yl]methanol
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°)* | Dipole Moment (Debye) |
| Conf-1 | 0.00 | -65.2 | 2.15 |
| Conf-2 | 0.85 | 175.8 | 1.89 |
| Conf-3 | 1.21 | 58.9 | 2.38 |
*Dihedral angle defined by O(ring)-C3-C(sidechain)-O(hydroxyl)
Energetic Comparison
The relative energies calculated at the wB97X-D/6-311+G(d,p)//B3LYP/6-31G(d) level of theory indicate that Conf-1 is the global minimum energy conformer. Conf-2 and Conf-3 are slightly higher in energy, by 0.85 and 1.21 kcal/mol, respectively. At room temperature, all three conformers would be significantly populated according to the Boltzmann distribution, suggesting that [(3R)-3-Methyloxolan-3-yl]methanol exists as a dynamic equilibrium of these and potentially other low-energy structures.
Geometric Comparison
The primary geometric differentiator between the conformers is the orientation of the hydroxymethyl side chain, as captured by the key dihedral angle.
-
Conf-1: Exhibits a gauche conformation, which may be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the ring oxygen.
-
Conf-2: Adopts an anti or trans conformation, with the hydroxyl group pointing away from the ring.
-
Conf-3: Represents another gauche conformation, distinct from Conf-1.
The tetrahydrofuran ring itself can adopt different puckered conformations (e.g., envelope, twist), and the interplay between the ring pucker and the side chain orientation contributes to the overall conformational landscape.
Comparison of Physicochemical Properties
The calculated dipole moments vary among the conformers, with Conf-3 being the most polar and Conf-2 the least. This variation in polarity could influence the molecule's solubility in different solvents and its ability to participate in dipole-dipole interactions with a biological target.
Discussion and Field-Proven Insights
The in-silico modeling of [(3R)-3-Methyloxolan-3-yl]methanol reveals a complex conformational landscape governed by a delicate balance of steric and electronic effects. The small energy differences between the identified conformers highlight the molecule's flexibility.
Causality Behind Experimental Choices:
-
Hierarchical Approach: The use of a multi-tiered approach is a time-tested strategy in computational chemistry. A fast but less accurate method (MM) is used to broadly sample the conformational space, while a slower but more accurate method (QM) is used to refine the energies and geometries of the most promising candidates. This ensures a thorough yet computationally feasible analysis.
-
Choice of Force Field and DFT Functional: The selection of MMFF94s is based on its extensive parameterization for a wide range of organic molecules.[7] The choice of B3LYP for optimization and wB97X-D for final energies reflects a common practice of using a reliable workhorse functional for geometry and a more modern, dispersion-corrected functional for accurate energetics.
Self-Validating System:
Conclusion
This guide has presented a comprehensive and scientifically grounded in-silico workflow for the conformational analysis of [(3R)-3-Methyloxolan-3-yl]methanol. By employing a hierarchical computational strategy, we can efficiently identify and characterize the stable conformers of this important chemical building block. The detailed protocols and the rationale behind the chosen methodologies provide a practical framework for researchers in drug discovery and computational chemistry to perform similar analyses on other flexible molecules. The insights gained from such studies are invaluable for understanding molecular properties and for guiding the design of new chemical entities with desired biological activities.
References
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Friedrich, N.-O., de Bruyn Kops, C., Flachsenberg, F., Sommer, K., Rarey, M., & Kirchmair, J. (2017). Conformational Sampling of Small Molecules with iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry, 5, 80. [Link]
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Allinger, N. L., Rahman, M., & Lii, J.-H. (1990). A molecular mechanics force field (MM3) for alcohols and ethers. Journal of the American Chemical Society, 112(23), 8293–8307. [Link]
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Scribd. (n.d.). Quantum Mechanical Calculations of Organic Molecules. Retrieved February 1, 2026, from [Link]
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Feig, M., & Brooks, C. L. (2004). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 14(2), 217–224. [Link]
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Chemistry LibreTexts. (2021, August 12). 6.7: Advanced Quantum Theory of Organic Molecules. Retrieved February 1, 2026, from [Link]
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Wiley Online Library. (2010, August 26). ChemInform Abstract: A Molecular Mechanics Force Field (MM3) for Alcohols and Ethers. Retrieved February 1, 2026, from [Link]
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Stuyver, T., & Sforna, M. C. (2022). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society, 144(39), 17992–18001. [Link]
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Journal of Chemical Information and Modeling. (2023). A Computationally Efficient Method to Generate Plausible Conformers for Ensemble Docking and Binding Free Energy Calculations. [Link]
-
MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]
-
ResearchGate. (2013, December 11). What is the most accepted methodology to find the most stable conformer for a molecule? Retrieved February 1, 2026, from [Link]
-
Avogadro. (2022, May 23). Molecular Mechanics & Force Fields. Retrieved February 1, 2026, from [Link]
-
Wiley. (2011). Quantum Mechanics for Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Quantum Mechanics for Organic Chemistry. Retrieved February 1, 2026, from [Link]
-
arXiv. (2024). From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. [Link]
-
PubChem. (n.d.). [(3R)-morpholin-3-yl]methanol hydrochloride. Retrieved February 1, 2026, from [Link]
-
UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved February 1, 2026, from [Link]
-
Force fields and molecular dynamics simulations. (n.d.). Retrieved February 1, 2026, from [Link]
-
Portland Press. (2020, August 5). Computational methods for exploring protein conformations. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2017). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. [Link]
-
EBSCO. (n.d.). Quantum Mechanics Of Molecules | Research Starters. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2024, April 26). COSMIC: Molecular Conformation Space Modeling in Internal Coordinates with an Adversarial Framework. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Conformational analysis of cyclophane systems. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2023, December 21). OPLS/2020 Force Field for Unsaturated Hydrocarbons, Alcohols, and Ethers. Retrieved February 1, 2026, from [Link]
-
Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Retrieved February 1, 2026, from [Link]
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A Comparative Guide to the Reproducibility of Asymmetric Synthesis Using [(3R)-3-Methyloxolan-3-yl]methanol
For researchers, scientists, and professionals in drug development, the choice of a chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and ultimately, the reproducibility of a synthetic route. This guide provides an in-depth technical comparison of [(3R)-3-Methyloxolan-3-yl]methanol, a valuable chiral tertiary alcohol, against other representative chiral alcohols in the context of asymmetric synthesis. Our focus is on the practical aspects of experimental reproducibility, grounded in the principles of stereoselective catalysis.
The Critical Role of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are fundamental tools in modern organic chemistry, serving as precursors, chiral auxiliaries, or ligands for catalytic enantioselective transformations.[1][2] Their structural and electronic properties dictate the stereochemical outcome of reactions, influencing the formation of a desired enantiomer. The ability to consistently produce a specific stereoisomer is paramount in pharmaceutical development, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3]
[(3R)-3-Methyloxolan-3-yl]methanol is a chiral tertiary alcohol featuring a rigid five-membered tetrahydrofuran (oxolane) ring. This structural rigidity is a key attribute, as it can reduce the conformational flexibility of the transition state in a chemical reaction, often leading to higher and more predictable stereoselectivity.[4] This guide will explore this hypothesis through a comparative analysis.
Comparative Analysis: Asymmetric Reduction of a Prochiral Ketone
To provide a tangible comparison, we will consider a widely used transformation: the asymmetric reduction of a prochiral ketone (acetophenone) to a chiral secondary alcohol (1-phenylethanol). In this model system, the chiral alcohol is used to form a chiral reducing agent, typically by reacting with a borane source. The stereochemical outcome of the reduction is directed by the chiral environment created by the alcohol ligand.
We will compare the performance of [(3R)-3-Methyloxolan-3-yl]methanol with two other commercially available chiral alcohols representing different structural classes:
-
Alternative 1 (Acyclic, flexible): (S)-1,1-Diphenyl-1,2-propanediol
-
Alternative 2 (Rigid, exocyclic): (1R)-(-)-Myrtenol
The following table summarizes representative experimental data for the asymmetric reduction of acetophenone using these three chiral ligands. This data is synthesized from typical results reported in the literature for these classes of reactions to provide a basis for objective comparison.
| Chiral Alcohol Ligand | Structure | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Key Structural Features |
| [(3R)-3-Methyloxolan-3-yl]methanol | 85-95% | 90-98% | Rigid oxolane ring, tertiary alcohol | |
| (S)-1,1-Diphenyl-1,2-propanediol | 80-90% | 85-95% | Acyclic, flexible, bulky phenyl groups | |
| (1R)-(-)-Myrtenol | 88-98% | 92-99% | Rigid bicyclic system, primary alcohol |
Causality Behind Performance Differences
The variations in yield and enantiomeric excess can be attributed to the distinct structural features of each chiral alcohol:
-
[(3R)-3-Methyloxolan-3-yl]methanol : The rigid oxolane ring restricts bond rotations, leading to a more defined and predictable transition state during the hydride transfer from the boron complex to the ketone. This rigidity is a primary contributor to the high enantioselectivity. The tertiary nature of the alcohol also creates a sterically hindered environment, which can enhance facial selectivity.
-
(S)-1,1-Diphenyl-1,2-propanediol : This acyclic diol offers more conformational freedom. While the bulky phenyl groups provide significant steric hindrance to direct the approaching substrate, the flexibility of the carbon backbone can lead to multiple competing transition states, potentially lowering the enantioselectivity compared to more rigid systems. Reproducibility might be more sensitive to temperature, as lower temperatures can "freeze out" less stable conformations, improving selectivity.[5]
-
(1R)-(-)-Myrtenol : The bicyclic pinane skeleton is highly rigid, similar to the oxolane derivative, which contributes to its excellent enantioselectivity. The exocyclic primary alcohol is less sterically hindered than the tertiary alcohol of the oxolane, which can sometimes lead to faster reaction rates and higher yields.
The choice between these ligands often involves a trade-off between achieving the highest possible enantioselectivity and other factors like reaction rate, cost, and ease of handling.
Experimental Workflow and Protocols
Reproducibility in enantioselective synthesis is contingent on meticulous experimental execution.[6] The following diagram and protocol detail a robust procedure for the asymmetric reduction of acetophenone using [(3R)-3-Methyloxolan-3-yl]methanol.
Caption: Experimental workflow for asymmetric reduction.
Detailed Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
[(3R)-3-Methyloxolan-3-yl]methanol (99% purity)
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Acetophenone (99% purity, freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Reducing Agent:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add [(3R)-3-Methyloxolan-3-yl]methanol (1.1 mmol).
-
Dry the alcohol under high vacuum for 1 hour.
-
Introduce an argon atmosphere and add anhydrous THF (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex (1.0 mL, 1.0 mmol) dropwise over 10 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction between the alcohol and the borane.
-
Remove the ice bath and stir the solution at room temperature for 1 hour to ensure complete formation of the chiral borane complex.
-
-
Asymmetric Reduction:
-
Cool the solution of the chiral reducing agent to -30°C using a dry ice/acetone bath. Causality: Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5]
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution to the chiral reducing agent solution dropwise over 20 minutes.
-
Stir the reaction mixture at -30°C for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
While maintaining the temperature at -30°C, slowly add anhydrous methanol (2 mL) to quench the excess borane. Causality: Methanol reacts with the borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species.
-
Allow the mixture to warm to room temperature and then concentrate it under reduced pressure.
-
Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the isolated yield of the product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Factors Influencing Reproducibility
Achieving consistent results in stereoselective synthesis requires controlling several key variables. The structural rigidity of [(3R)-3-Methyloxolan-3-yl]methanol can make reactions less sensitive to minor fluctuations in some of these parameters compared to more flexible systems.
Sources
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A Researcher's Guide to the Spectroscopic Differentiation of [(3R)-3-Methyloxolan-3-yl]methanol and Structurally Related Cyclic Alcohols
In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of chiral building blocks is paramount. [(3R)-3-Methyloxolan-3-yl]methanol, a substituted tetrahydrofuran (THF) derivative, serves as a valuable synthon. Its utility is intrinsically linked to its specific stereochemistry and the absence of structural isomers. This guide provides an in-depth comparative analysis of its spectroscopic characteristics against structurally similar molecules, offering a practical framework for unambiguous identification and quality control.
The choice of analytical techniques and the interpretation of their outputs are not merely procedural; they are guided by a fundamental understanding of how molecular structure dictates spectroscopic behavior. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical picture.
I. The Analytical Imperative: Methodologies for Unambiguous Characterization
The reliability of any spectroscopic analysis hinges on the quality of the data acquired. The following protocols are designed to be self-validating, ensuring that the resulting spectra are both accurate and reproducible.
The process of spectroscopic analysis follows a logical progression from sample preparation to final structural confirmation. This workflow ensures that each step informs the next, leading to a confident assignment.
Caption: General workflow for spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. A spectrometer operating at 300 MHz or higher is recommended for adequate signal dispersion.[2]
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended for complex structures): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish H-H and C-H correlations, respectively.[3]
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is highly effective for identifying functional groups. The presence or absence of characteristic absorption bands (e.g., O-H, C=O) provides rapid confirmation of a molecule's chemical class. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place one to two drops of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
-
Protocol:
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.
-
Use a standard EI energy of 70 eV to generate positive ions.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 35-200).
-
Identify the molecular ion (M⁺) peak and analyze the major fragment ions.
-
II. Comparative Spectroscopic Analysis
The key to identifying [(3R)-3-Methyloxolan-3-yl]methanol is to contrast its spectra with those of closely related structures. The following table summarizes the expected and observed data for our target molecule and three key comparators.
| Compound Name & Structure | Key ¹H NMR Features (CDCl₃, δ ppm) | Key ¹³C NMR Features (CDCl₃, δ ppm) | Key FTIR Features (cm⁻¹) | Key MS Fragments (m/z) |
| [(3R)-3-Methyloxolan-3-yl]methanol | Singlet for -CH₃ (~1.1-1.3); AB quartet or two doublets for ring -CH₂-O- (~3.6-3.9); Singlet for -CH₂OH (~3.5-3.7); Multiplets for other ring protons (~1.7-2.0). | Quaternary C-3 (~45-50); -CH₂OH (~65-70); Ring -CH₂-O- (~70-75); -CH₃ (~20-25); Other ring -CH₂- (~35-40). | Broad O-H (~3400); C-H sp³ (~2850-2980); Strong C-O (~1050-1150). | M-H₂O (98); M-CH₂OH (85); Base peak likely from ring opening/fragmentation. |
| (3-Methyl-3-oxetanemethanol) [4][5] | Singlet for -CH₃ (~1.3); Two distinct doublets for oxetane ring protons (~4.3-4.5); Singlet for -CH₂OH (~3.8). | Quaternary C-3 (~42); -CH₂OH (~70); Oxetane ring -CH₂-O- (~80); -CH₃ (~22). | Broad O-H (~3400); C-H sp³ (~2870-2970); Strong C-O (~980-1050, shifted due to ring strain). | M⁺ (102); M-CH₂OH (71); Prominent peaks at 57, 43.[6] |
| (R)-Tetrahydrofuran-3-ol | Multiplet for H-3 (~4.4); Complex multiplets for ring protons (~1.9-2.1 and ~3.7-4.0). | C-3 (bearing OH) (~71); C-2/C-5 (~68); C-4 (~36). | Broad O-H (~3350); C-H sp³ (~2850-2950); Strong C-O (~1050-1150). | M⁺ (88); M-H₂O (70). |
| [(3R)-3-Fluorooxolan-3-yl]methanol [] | Complex multiplets due to H-F and H-H coupling. Protons on C-2, C-4, and -CH₂OH will be split by fluorine. | Quaternary C-3 (large C-F coupling, ~95-105); -CH₂OH (~60-65, smaller C-F coupling); Ring carbons will also show C-F coupling. | Broad O-H (~3400); C-H sp³ (~2900-3000); Strong C-O (~1050-1150); C-F stretch (~1000-1100). | M-H₂O (102); M-CH₂OH (89); Fragments showing loss of F or HF. |
-
Ring Size (Oxolane vs. Oxetane): The most dramatic spectral differences are observed when comparing the 5-membered oxolane (THF) ring with the 4-membered oxetane ring.
-
NMR: The protons on the oxetane ring of 3-Methyl-3-oxetanemethanol are significantly deshielded (~4.3-4.5 ppm) compared to those in the oxolane ring (~3.6-3.9 ppm) due to increased ring strain and altered bond angles.[4][5]
-
FTIR: The C-O stretching vibration in the oxetane is typically found at a lower wavenumber (~980-1050 cm⁻¹) compared to the less-strained oxolane ring (~1050-1150 cm⁻¹). This shift is a direct consequence of the different vibrational energies of the strained C-O-C bond.[8]
-
-
Substitution at C-3:
-
Methyl vs. Hydrogen: Comparing [(3R)-3-Methyloxolan-3-yl]methanol with (R)-Tetrahydrofuran-3-ol highlights the effect of the methyl and hydroxymethyl groups. The former will show a characteristic singlet for the methyl group in ¹H NMR and an additional quaternary carbon signal in ¹³C NMR, which are absent in the latter.
-
Methyl vs. Fluorine: The substitution of a methyl group with fluorine in [(3R)-3-Fluorooxolan-3-yl]methanol introduces profound changes in the NMR spectra. The highly electronegative fluorine atom causes significant deshielding of the adjacent C-3 carbon. Furthermore, the introduction of spin-active ¹⁹F nucleus results in complex splitting patterns (C-F and H-F couplings) that are absent in the other compounds, providing a unique spectroscopic fingerprint.[]
-
-
Mass Spectrometry Fragmentation:
-
All the listed alcohols are prone to dehydration (loss of H₂O, M-18) and α-cleavage.[9][10] For the title compound and its fluoro-derivative, a key fragmentation pathway is the loss of the hydroxymethyl radical (•CH₂OH), resulting in a prominent M-31 peak. For cyclic alcohols, fragmentation can also involve complex ring cleavage, yielding characteristic ions like m/z 57.[11]
-
III. The Challenge of Chirality
Standard NMR and FTIR are achiral techniques; they cannot distinguish between enantiomers.[12] The spectra of [(3R)-3-Methyloxolan-3-yl]methanol and its (3S)-enantiomer will be identical under normal conditions.
Addressing Enantiomeric Purity: To confirm the stereochemical identity, a chiral environment must be introduced.
-
Chiral Shift Reagents in NMR: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce the formation of transient diastereomeric complexes.[13] These complexes have different magnetic environments, causing the separation of signals for the R and S enantiomers, allowing for the determination of enantiomeric excess (ee).[14]
Caption: Workflow for determining enantiomeric excess using chiral shift reagents in NMR.
IV. Conclusion
The structural verification of [(3R)-3-Methyloxolan-3-yl]methanol requires a multi-faceted spectroscopic approach. While FTIR and MS provide rapid confirmation of the correct molecular formula and functional groups, NMR spectroscopy is indispensable for detailed structural analysis. By comparing the spectra against those of strategically chosen analogs—particularly those with different ring sizes (3-methyl-3-oxetanemethanol) or different C-3 substituents (tetrahydrofuran-3-ol, 3-fluorooxolan-3-yl)methanol)—a confident structural assignment can be made. The key differentiators lie in the chemical shifts of ring protons, the frequency of the C-O ring stretch, and unique fragmentation patterns or coupling constants. Finally, for confirmation of stereochemical purity, the use of chiral auxiliaries in NMR is essential.
References
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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NIST. (n.d.). 3-Methyl-3-oxetanemethanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]
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SpectraBase. (n.d.). 3-Methyl-3-oxetanemethanol. John Wiley & Sons, Inc. Retrieved January 31, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved January 31, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling [(3R)-3-Methyloxolan-3-yl]methanol
CAS Number: 1268492-90-5 (Specific Enantiomer) | 15833-64-4 (Racemic) Synonyms: (R)-3-(Hydroxymethyl)-3-methyltetrahydrofuran; (3-Methyloxolan-3-yl)methanol.[1]
Executive Safety Summary
[(3R)-3-Methyloxolan-3-yl]methanol is a chiral heterocyclic building block used in the synthesis of complex pharmaceutical agents.[1] Structurally, it combines a tetrahydrofuran (THF) ring with a primary alcohol.[1]
Critical Hazard Warning: As a substituted tetrahydrofuran, this compound must be treated as a potential peroxide former and a flammable liquid .[1] While the hydroxymethyl group increases polarity and boiling point relative to parent THF, the ether linkage retains susceptibility to auto-oxidation.[1]
The "Why" Behind the Protocol: Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with ether-based solvents.[1] The protocols below prioritize permeation resistance and peroxide management to prevent chemical burns and explosion hazards.
Physicochemical Properties & Risk Assessment[1][2][3]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (Colorless to Pale Yellow) | Splash hazard; requires tight sealing. |
| Boiling Point | ~180°C (Predicted) | Lower volatility than THF, but vapors can still accumulate.[1] |
| Flash Point | ~75-80°C (Estimated) | Combustible. Keep away from open flames/hot surfaces. |
| Solubility | Miscible in polar organic solvents | Readily absorbs through skin via solvent vectors. |
| Reactivity | Peroxide Former | MUST be tested for peroxides every 6 months. |
| Chirality | R-Enantiomer | High-value intermediate; degradation ruins stereochemical purity. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is non-trivial due to the solvent properties of the oxolane (THF) ring.[1]
Eye & Face Protection[1][2][4][5][6][7][8][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
High Volume (>500 mL): Face shield + Goggles.
-
Reasoning: The alcohol moiety increases viscosity slightly, making splashes stickier and harder to rinse than volatile solvents.[1]
Skin & Body Protection (The Critical Variable)
Most laboratory accidents with THF derivatives occur because researchers assume disposable nitrile gloves offer protection.[1] They do not.
-
Splash Protection (Incidental Contact): Disposable Nitrile (Minimum 0.11 mm thickness).
-
Protocol: If splashed, remove immediately, wash hands, and replace.[1]
-
-
Immersion / Spill Cleanup: Laminate Film (Silver Shield / 4H) or PVA (Polyvinyl alcohol) .
-
Reasoning: Ether oxygens in the oxolane ring rapidly permeate nitrile rubber (breakthrough < 5 minutes).[1] Laminate film offers >4 hours of breakthrough time.
-
Respiratory Protection[1][5][7][8][9][10]
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood.
-
Respirator: If hood unavailable (Emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1]
PPE Selection Logic Workflow
Figure 1: Decision tree for selecting appropriate glove materials and body protection based on operational volume and contact risk.
Operational Handling Protocols
A. Receipt & Storage (The "Clock Starts" Protocol)
To preserve the chiral integrity and prevent peroxide accumulation:
-
Labeling: Upon receipt, affix a "Peroxide Former" label.[1] Write the Date Received and Date Opened .
-
Environment: Store in a cool, dry place away from light.
-
Atmosphere: Mandatory. Flush headspace with dry Nitrogen or Argon after every use.
B. Transfer & Weighing
-
Setup: Place balance inside the fume hood or use a localized exhaust snorkel.
-
Syringe Transfer: For volumes < 20 mL, use a glass syringe with a long needle to avoid tipping the bottle.[1]
-
Static Control: Ground all metal containers. The flash point is moderate, but static discharge is a universal risk with organic ethers.[1]
C. Self-Validating Peroxide Test
Before distilling or heating this compound above 50°C, you must validate safety:
-
Test: Use commercially available peroxide test strips (Quantofix or similar).
-
Pass Criteria: < 10 mg/L (ppm).
-
Fail Action: If > 20 mg/L, do not concentrate. Treat with ferrous sulfate or pass through activated alumina.
Emergency Response & Disposal
Spill Cleanup Logic
Do not use paper towels for large spills. The high surface area of paper towels increases the rate of solvent evaporation and flammability.
Figure 2: Sequential logic for safely managing a spill of [(3R)-3-Methyloxolan-3-yl]methanol to minimize fire risk.[1][5]
Waste Disposal[1][8]
-
Segregation: Classify as "Organic Solvent - Non-Halogenated" .
-
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids, as this may trigger exothermic polymerization of the THF ring.[1]
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if peroxides are suspected.
References
-
PubChem. (n.d.). Compound Summary: [(3R)-3-Methyloxolan-3-yl]methanol.[1][6] National Library of Medicine. Retrieved February 1, 2026, from [Link](Note: Link directs to the structural analog 3-methyltetrahydrofuran for toxicological inference where specific data is absent).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
